Triphenyl(tosylmethyl)silane
Description
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Structure
3D Structure
Properties
Molecular Formula |
C26H24O2SSi |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(4-methylphenyl)sulfonylmethyl-triphenylsilane |
InChI |
InChI=1S/C26H24O2SSi/c1-22-17-19-23(20-18-22)29(27,28)21-30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-20H,21H2,1H3 |
InChI Key |
KPKZSMQKZGIBGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Triphenyl(tosylmethyl)silane: A Comprehensive Technical Guide for Advanced Research
Abstract
This technical guide provides an in-depth exploration of triphenyl(tosylmethyl)silane, a specialized organosilicon compound with significant potential in synthetic organic chemistry and drug development. While direct literature on this specific molecule is nascent, this document, grounded in established chemical principles and data from analogous structures, offers a robust predictive overview. We will delve into its proposed synthesis, molecular structure, physicochemical properties, and potential applications, particularly as a versatile building block in the synthesis of complex organic molecules. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique reactivity of organosilane and sulfone chemistry.
Introduction: The Strategic Intersection of Silicon and Sulfone Chemistry
The field of medicinal chemistry is in a perpetual quest for novel molecular scaffolds that offer unique reactivity and three-dimensional diversity. Triphenyl(tosylmethyl)silane, Ph₃SiCH₂Ts (where Ph is phenyl and Ts is p-toluenesulfonyl), represents a compelling, albeit underexplored, reagent that merges the distinct and advantageous properties of organosilanes and sulfones.
The triphenylsilyl (Ph₃Si) group, with its significant steric bulk, imparts crystallinity and lipophilicity, which can be advantageous in both reaction work-ups and the pharmacokinetic profiles of derivative molecules.[1] Organosilicon compounds are generally characterized as colorless, flammable, hydrophobic, and stable in air, making them practical reagents in a laboratory setting.[2] Furthermore, the silicon-carbon bond is remarkably stable under many reaction conditions.[2]
Conversely, the tosylmethyl (CH₂Ts) moiety is a well-established functional group in organic synthesis. The powerful electron-withdrawing nature of the sulfonyl group acidifies the adjacent methylene protons, facilitating deprotonation to form a stabilized carbanion. This carbanion can then act as a nucleophile in a wide array of carbon-carbon bond-forming reactions. The sulfonyl group itself can also serve as a leaving group under certain conditions or be retained as a key pharmacophore, as sulfones are present in a variety of biologically active molecules.[3][4]
This guide will provide a comprehensive theoretical framework for understanding and utilizing triphenyl(tosylmethyl)silane, empowering researchers to explore its synthetic potential.
Proposed Synthesis and Mechanistic Considerations
A viable and logical synthetic route to triphenyl(tosylmethyl)silane involves the nucleophilic substitution of a suitable tosylmethyl halide with a triphenylsilyl nucleophile. The most common and effective triphenylsilyl nucleophile is triphenylsilyl lithium (Ph₃SiLi).
Generation of Triphenylsilyl Lithium
Triphenylsilyl lithium can be reliably generated from the reaction of triphenylchlorosilane with lithium metal in an ethereal solvent such as tetrahydrofuran (THF).[5] This reaction proceeds via a lithium-halogen exchange.[6]
Reaction: Ph₃SiCl + 2 Li → Ph₃SiLi + LiCl
Nucleophilic Substitution
The subsequent reaction of triphenylsilyl lithium with a tosylmethyl halide, such as tosylmethyl chloride (TsCH₂Cl) or tosylmethyl iodide (TsCH₂I), would yield the desired triphenyl(tosylmethyl)silane. This is a standard Sₙ2 reaction where the silyl anion displaces the halide.
Reaction: Ph₃SiLi + TsCH₂X → Ph₃SiCH₂Ts + LiX (where X = Cl, I)
The choice of the tosylmethyl halide can influence the reaction rate, with the iodide generally being a better leaving group than the chloride.
Experimental Protocol: A Proposed Synthesis
Materials:
-
Triphenylchlorosilane (Ph₃SiCl)
-
Lithium metal (wire or granules)
-
Tosylmethyl chloride or iodide (TsCH₂X)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (e.g., Schlenk line, oven-dried flasks)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), a freshly cut piece of lithium metal is added to a stirred solution of triphenylchlorosilane in anhydrous THF at room temperature.
-
The reaction mixture is stirred until the lithium is consumed and a characteristic color change indicates the formation of triphenylsilyl lithium.
-
The solution of triphenylsilyl lithium is then cooled to -78 °C (dry ice/acetone bath).
-
A solution of tosylmethyl halide in anhydrous THF is added dropwise to the cooled triphenylsilyl lithium solution.
-
The reaction is allowed to stir at -78 °C for a specified time and then gradually warmed to room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure triphenyl(tosylmethyl)silane.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Triphenylsilyl lithium is a highly reactive organometallic reagent that is readily protonated by water. Therefore, all reagents and solvents must be scrupulously dried to prevent quenching of the nucleophile.
-
Inert Atmosphere: The use of an inert atmosphere prevents the reaction of triphenylsilyl lithium with atmospheric oxygen and moisture.
-
Low-Temperature Addition: The addition of the tosylmethyl halide at low temperatures helps to control the exothermicity of the reaction and minimize potential side reactions.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for triphenyl(tosylmethyl)silane.
Molecular Structure and Physicochemical Properties
Molecular Structure
The molecular structure of triphenyl(tosylmethyl)silane is characterized by a central silicon atom bonded to three phenyl groups and a tosylmethyl group. The geometry around the silicon atom is expected to be tetrahedral. The three phenyl groups will likely adopt a propeller-like conformation to minimize steric hindrance, similar to what is observed in other triphenylsilyl compounds.[7] The tosyl group provides a site for potential hydrogen bonding and other non-covalent interactions.
Predicted Physicochemical Properties
Based on analogous compounds, the following properties can be predicted for triphenyl(tosylmethyl)silane:
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | White to off-white crystalline solid | The presence of the bulky and symmetric triphenylsilyl group often imparts crystallinity.[1] |
| Molecular Formula | C₂₆H₂₄O₂SSi | Based on the constituent atoms. |
| Molecular Weight | 432.62 g/mol | Calculated from the molecular formula. |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, CHCl₃) | Organosilicon compounds are generally soluble in nonpolar to moderately polar organic solvents.[2] |
| Melting Point | Expected to be a solid with a relatively high melting point. | The high degree of symmetry and the presence of aromatic rings would lead to efficient crystal packing. |
| Stability | Stable under normal laboratory conditions, sensitive to strong bases | The Si-C bond is generally stable, but the acidic methylene protons can be abstracted by strong bases.[2] |
Predicted Spectroscopic Data
-
¹H NMR Spectroscopy:
-
Aromatic Protons (Phenyl): Multiplets in the range of δ 7.2-7.8 ppm.
-
Aromatic Protons (Tosyl): Two doublets in the range of δ 7.3-7.8 ppm, characteristic of a para-substituted benzene ring.
-
Methylene Protons (-CH₂-): A singlet in the range of δ 2.5-3.5 ppm. The exact chemical shift would be influenced by the electron-withdrawing sulfonyl group and the silicon atom.
-
Methyl Protons (Tosyl): A singlet around δ 2.4 ppm.
-
-
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 120-145 ppm). Quaternary carbons will likely have lower intensities.[8]
-
Methylene Carbon (-CH₂-): A signal in the range of δ 30-50 ppm.
-
Methyl Carbon (Tosyl): A signal around δ 21 ppm.
-
-
Infrared (IR) Spectroscopy:
-
S-O Stretching (Sulfone): Strong, characteristic absorptions around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).
-
Si-Ph Stretching: Characteristic bands for the triphenylsilyl group.
-
C-H Stretching (Aromatic and Aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum is expected to show the molecular ion peak (M⁺).
-
Common fragmentation patterns for organosilanes would be observed, including the loss of phenyl groups.[9]
-
Reactivity and Synthetic Applications
The synthetic utility of triphenyl(tosylmethyl)silane stems from the reactivity of the tosylmethyl moiety. The acidic methylene protons can be readily removed by a strong, non-nucleophilic base, such as n-butyllithium or lithium diisopropylamide (LDA), to generate a nucleophilic carbanion.
Deprotonation Reaction: Ph₃SiCH₂Ts + Base → [Ph₃SiCHTs]⁻ Li⁺
This stabilized carbanion can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Potential Applications in Organic Synthesis:
-
Alkylation Reactions: The carbanion can be alkylated with a wide range of electrophiles, such as alkyl halides, to introduce new carbon chains.
-
Aldol-Type Reactions: Reaction with aldehydes and ketones would lead to the formation of β-hydroxy sulfones, which are valuable synthetic intermediates.
-
Michael Additions: The carbanion can undergo conjugate addition to α,β-unsaturated carbonyl compounds.
-
Synthesis of Alkenes: The resulting β-hydroxy sulfones can be converted to alkenes via the Julia-Lythgoe olefination.
Logical Flow of Reactivity and Application
Caption: Reactivity and potential synthetic applications of triphenyl(tosylmethyl)silane.
Relevance in Drug Development
The unique combination of a bulky, lipophilic triphenylsilyl group and a versatile tosylmethyl handle makes triphenyl(tosylmethyl)silane a potentially valuable tool in drug discovery and development.
-
Scaffold Elaboration: This reagent can be used to introduce the Ph₃SiCH₂- or -CH₂Ts moieties into existing molecular scaffolds, allowing for the exploration of new chemical space and the fine-tuning of structure-activity relationships (SAR).
-
Increased Lipophilicity: The triphenylsilyl group can significantly increase the lipophilicity of a molecule, which can be a critical parameter for modulating cell permeability and oral bioavailability.[10]
-
Metabolic Stability: The robust Si-C bond can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.
-
Sulfone as a Pharmacophore: The sulfone group is a known pharmacophore in a variety of drugs and can engage in important hydrogen bonding interactions with biological targets.[11] Organosilanes are also being explored for their medicinal applications.[12]
Conclusion and Future Outlook
Triphenyl(tosylmethyl)silane, while not yet a common reagent, holds considerable promise as a versatile building block in organic synthesis and medicinal chemistry. This guide has provided a comprehensive theoretical framework for its synthesis, properties, and potential applications based on well-established chemical principles. The unique combination of the bulky, stabilizing triphenylsilyl group and the reactive tosylmethyl moiety offers a rich platform for the construction of complex molecular architectures.
Future research in this area should focus on the experimental validation of the proposed synthetic route, a thorough characterization of the compound's physicochemical and spectroscopic properties, and an exploration of its reactivity in a broad range of synthetic transformations. As the demand for novel chemical entities in drug discovery continues to grow, reagents like triphenyl(tosylmethyl)silane are poised to become valuable additions to the synthetic chemist's toolbox.
References
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He, L., Li, H., Chen, J., & Wu, J. (2016). Alkyl Aryl Sulfones Prepared in High Yields via the Reaction of N-Arylsulfonyl Hydroxylamines with Electron-Deficient Alkenes. Molecules, 21(9), 1234. [Link]
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Wikipedia. (n.d.). Sulfone. Retrieved from [Link]
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Wikipedia. (n.d.). Organosilicon chemistry. Retrieved from [Link]
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- Magnus, P., & Roy, G. (1978). Silicon in synthesis. 9. A new synthesis of γ-lactones from α-silyl epoxides.
- Hudrlik, P. F., & Peterson, D. (1975). Stereospecific olefination of aldehydes and ketones with α-trimethylsilyl-substituted organometallic reagents. Journal of the American Chemical Society, 97(6), 1464-1468.
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- Parkanyi, L., & Sasvari, K. (1980). Crystal and molecular structure of triphenylsilyl chloride. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(10), 2353-2355.
- Schlosser, M. (2002). Organometallics in Synthesis: A Manual. Wiley.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Gilman, H., & Smith, C. L. (1964). The Preparation of Triphenylsilyllithium. Journal of Organometallic Chemistry, 2(5), 447-448.
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- Simpkins, N. S. (1993). Sulphones in Organic Synthesis. Pergamon Press.
- Block, E. (1978). Reactions of Organosulfur Compounds. Academic Press.
- Franz, A. K. (2007). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry, 50(25), 6275-6284.
- Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: sulfonylated amino acid derivatives with potent isozyme II and IV inhibitory properties and topical intraocular pressure-lowering effects. Journal of Medicinal Chemistry, 43(19), 3677-3687.
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Maleczka, R. E., Jr. (n.d.). Organosilane Chemistry. Michigan State University. Retrieved from [Link]
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KBR. (2023, September 8). Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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Wikipedia. (n.d.). Triphenylene. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from [Link]
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Dow Corning. (n.d.). Organosilane Technology in Coating Applications: Review and Perspectives. Retrieved from [Link]
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National Institutes of Health. (n.d.). Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage. Retrieved from [Link]
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Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
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Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]
- Agarwal, A., & Kushner, M. J. (2018). Identification of higher order silanes during monosilane pyrolysis using gas chromatography-mass spectrometry. Journal of Vacuum Science & Technology A, 36(3), 031305.
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Synthesis of vinyl sulfones using alpha-silyl carbanions
Precision Synthesis of Vinyl Sulfones via -Silyl Carbanion Peterson Olefination
Executive Summary
This technical guide details the synthesis of vinyl sulfones utilizing
Vinyl sulfones are critical pharmacophores in modern drug discovery, acting as "warheads" for Targeted Covalent Inhibitors (TCIs) of cysteine proteases (e.g., Cathepsin K, Cruzain). This guide provides a robust, stereocontrolled workflow for generating these scaffolds with high fidelity.
Mechanistic Foundation
The synthesis relies on the reaction between an
The Pathway[1][2][3]
-
Deprotonation: The
-silyl sulfone (typically phenyl trimethylsilylmethyl sulfone) is deprotonated by a strong base (n-BuLi) to form a stabilized carbanion. -
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl of the aldehyde, forming a
-hydroxysilane adduct (betaine). -
Elimination (Stereodivergent):
-
Basic Conditions: The alkoxide attacks the silicon atom intramolecularly, forming a 4-membered oxasilacyclobutane intermediate, which undergoes syn-elimination.
-
Acidic Conditions: Protonation of the hydroxyl group facilitates an E2-type anti-elimination.
-
Mechanistic Visualization
Figure 1: Stereodivergent pathways in the Peterson Olefination synthesis of vinyl sulfones.
Strategic Advantages
Why choose the Peterson route over Horner-Wadsworth-Emmons (HWE) or Knoevenagel condensation?
| Feature | Peterson Olefination ( | HWE (Phosphonate) | Knoevenagel |
| Byproducts | Silanols (easily removed, non-toxic) | Phosphate salts (difficult removal) | Water/Amine salts |
| Stereocontrol | Tunable (Acid vs. Base switch) | Generally E-selective | Generally E-selective |
| Nucleophilicity | High (Sulfone + Silicon stabilization) | Moderate | Low to Moderate |
| pH Tolerance | Compatible with acid-sensitive substrates (if using basic elimination) | Requires base | Base catalyzed |
Key Insight: The primary advantage is the ability to access the Z-isomer (cis) via basic elimination if required, a geometry often difficult to access via HWE.
Detailed Experimental Protocol
Target: Synthesis of (E)-2-phenylethenyl phenyl sulfone (Styryl phenyl sulfone). Reagents: Phenyl ((trimethylsilyl)methyl) sulfone, Benzaldehyde, n-Butyllithium (2.5 M in hexanes), THF (anhydrous).
Step 1: Carbanion Generation
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.
-
Charge the flask with Phenyl ((trimethylsilyl)methyl) sulfone (1.0 equiv, 5.0 mmol) and anhydrous THF (20 mL).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add n-BuLi (1.05 equiv, 2.1 mL) dropwise over 10 minutes.
-
Observation: The solution typically turns a pale yellow/orange, indicating carbanion formation.
-
-
Stir at -78°C for 30 minutes to ensure complete deprotonation.
Step 2: Carbonyl Addition
-
Dissolve Benzaldehyde (1.0 equiv, 5.0 mmol) in 5 mL anhydrous THF.
-
Add the aldehyde solution dropwise to the carbanion at -78°C.
-
Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Checkpoint: At this stage, the lithium
-silyloxide is formed.
-
Step 3: Elimination (E-Selective Protocol)
Note: For high E-selectivity, acidic workup is often preferred if the diastereoselection of the addition step favors the anti-conformer, but spontaneous elimination often occurs upon warming.
-
Quench the reaction with saturated aqueous NH₄Cl (20 mL).
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: If elimination was not spontaneous, treat the crude
-hydroxysilane with a catalytic amount of acid (e.g., p-TsOH) in CH₂Cl₂ or silica gel during chromatography. -
Flash Chromatography: Elute with Hexanes/EtOAc (typically 8:2) to isolate the vinyl sulfone.
Workflow Diagram
Figure 2: Operational workflow for the synthesis of vinyl sulfones.
Stereochemical Control & Troubleshooting
The stereochemical outcome is a function of the elimination mechanism and the diastereomeric ratio of the intermediate
| Issue | Cause | Solution |
| Low Yield | Enolization of aldehyde | Use non-enolizable aldehydes or switch to LDA (less nucleophilic base) at strictly -78°C. |
| No Elimination | Stable | The intermediate is too stable. Add Ac₂O/Pyridine (acetylate OH) followed by base, or use BF₃·OEt₂ (Lewis Acid). |
| Poor E/Z Ratio | Mixed elimination mechanisms | Isolate the |
| C-Si Bond Cleavage | Nucleophilic attack on Si | Avoid fluoride sources (TBAF) unless protodesilylation (removing Si without alkene formation) is desired, though TBAF can sometimes trigger Peterson elimination. |
Applications in Drug Discovery
Vinyl sulfones are privileged scaffolds in the design of Targeted Covalent Inhibitors (TCIs) .
Mechanism of Action
The vinyl sulfone acts as a Michael acceptor. A nucleophilic cysteine residue (thiolate) in the enzyme active site attacks the
Case Study: K11777 (Cruzain Inhibitor) K11777 is a peptidyl vinyl sulfone developed for Chagas disease.
-
Target: Cruzain (Cysteine protease).[3]
-
Significance: The vinyl sulfone moiety is less reactive/toxic than corresponding epoxides or halomethyl ketones, offering a "Goldilocks" reactivity profile—stable in plasma but reactive within the specific environment of the catalytic triad.
References
-
Peterson, D. J. (1968). Carbonyl olefination reaction using silyl-substituted organometallics. Journal of Organic Chemistry.
-
Organic Chemistry Portal. Peterson Olefination: Mechanism and Stereochemistry. Organic Chemistry Portal.
-
Kerr, M. S., et al. (2022). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery.
-
Palmer, J. T., et al. (1995). Vinyl sulfones as irreversible inhibitors of cysteine proteases.[3] Journal of Medicinal Chemistry.
-
Simpkins, N. S. (1990). The chemistry of vinyl sulphones. Tetrahedron.
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- 6. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Peterson Olefination for Vinyl Sulfone Preparation
This guide details the mechanistic principles and experimental protocols for the preparation of vinyl sulfones via Peterson olefination. It is designed for research scientists requiring high-purity substrates for Michael additions, cycloadditions, or covalent inhibition studies.
Executive Summary
Vinyl sulfones (
-
Atom Economy: The byproduct (hexamethyldisiloxane) is volatile and chemically inert, simplifying purification compared to phosphine oxides (Wittig) or sulfinates (Julia).
-
Stereochemical Divergence: Unlike the Julia reaction, which is predominantly
-selective, the Peterson method allows for tunable stereocontrol ( vs. ) by manipulating the elimination conditions (Acidic vs. Basic) if the intermediate can be isolated.[1] -
Reagent Stability:
-Silyl sulfones are robust, bench-stable precursors compared to the moisture-sensitive phosphoranes used in Wittig reactions.
Mechanistic Deep Dive
The Peterson olefination for vinyl sulfones involves the reaction of an
The Pathway
The reaction proceeds through three distinct stages:
-
Metallation: Deprotonation of the
-silyl sulfone to generate a stabilized carbanion. -
Nucleophilic Addition: Attack of the carbanion on the carbonyl carbon, forming a
-alkoxysilane intermediate. -
Elimination: Extrusion of the silanolate (
) to form the double bond.
Critical Deviation for Vinyl Sulfones:
In standard Peterson olefination (with non-stabilized carbanions), the
Stereochemical Control Mechanisms
The stereochemical outcome is dictated by the elimination mode:
-
Basic/Spontaneous (Syn-Elimination): Proceeds via a pentacoordinate silicate intermediate or a concerted 4-membered transition state (oxasiletanide). This is the dominant pathway when the intermediate is not isolated.
-
Acidic (Anti-Elimination): If the
-hydroxysilane is isolable (rare for simple sulfones, possible with bulky substituents), acid catalysis promotes an E2-type anti-elimination.
Mechanistic Visualization
The following diagram illustrates the bifurcation between spontaneous elimination (typical for vinyl sulfones) and the controlled pathways.
Caption: Mechanistic flow of Peterson olefination for vinyl sulfones. Note that for sulfones, the "Syn-Elimination" pathway is often spontaneous, favoring the E-isomer.
Experimental Protocol
This protocol describes the synthesis of (E)-2-phenylethenyl phenyl sulfone (Phenyl vinyl sulfone derivative) using phenylsulfonyl(trimethylsilyl)methane.
Reagent Preparation
If the
-
Precursor: Methyl phenyl sulfone (
). -
Silylation: Deprotonation with n-BuLi followed by quenching with TMSCl.
Olefination Procedure
Scale: 5.0 mmol Reagents:
-
Phenylsulfonyl(trimethylsilyl)methane (1.14 g, 5.0 mmol)
-
n-Butyllithium (2.5 M in hexanes, 2.2 mL, 5.5 mmol)
-
Benzaldehyde (0.53 g, 5.0 mmol)
-
THF (Anhydrous, 20 mL)
Step-by-Step Workflow:
| Step | Action | Critical Parameter / Rationale |
| 1 | Setup | Flame-dry a 50 mL round-bottom flask under Argon atmosphere. Add anhydrous THF and the |
| 2 | Deprotonation | Cool to -78°C (Dry ice/acetone). Add n-BuLi dropwise over 10 min. |
| 3 | Anion Formation | Stir at -78°C for 30 minutes. |
| 4 | Addition | Add Benzaldehyde (neat or in minimal THF) dropwise. |
| 5 | Reaction | Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. |
| 6 | Quench | Quench with sat. |
| 7 | Purification | Wash combined organics with brine, dry over |
Troubleshooting & Optimization
-
Low Yield: Often due to moisture. Ensure THF is freshly distilled or from a solvent system.
-
No Elimination: If the intermediate
-hydroxysilane persists (seen by crude NMR), treat the crude mixture with NaH (in THF) or conc. (catalytic) to force elimination. -
Stereoselectivity:
-
To favor (E): Use THF as solvent; allow full warming to RT.
-
To favor (Z): This is difficult with standard Peterson reagents. Use Ando-type reagents (e.g.,
-modified or specific bulky silyl groups) or switch to the Still-Gennari modification of HWE if strictly Z is required.
-
Comparative Analysis
Why choose Peterson over other methods for vinyl sulfones?
| Feature | Peterson Olefination | Modified Julia (Julia-Kocienski) | Horner-Wadsworth-Emmons (HWE) |
| Reagent | Heterocyclic Sulfone (PT, BT) | Phosphonate Ester | |
| Byproduct | Siloxane (Volatile/Inert) | Sulfinate salt (Water soluble) | Phosphate salt (Water soluble) |
| Stereoselectivity | Mixed/E-selective (Spontaneous) | High E-selectivity | High E-selectivity |
| Atom Economy | High | Moderate | Moderate |
| Cost | Low (TMSCl is cheap) | High (Heterocycles are expensive) | Moderate |
References
-
Original Mechanism: Peterson, D. J.[2][3] "Carbonyl olefination reaction using silyl-substituted organometallic compounds." Journal of Organic Chemistry, 1968, 33(2), 780–784. Link
-
Review of Silicon Reagents: Chan, T. H.[2] "Alkene synthesis via
-functionalized organosilicon compounds." Accounts of Chemical Research, 1977, 10(12), 442–448.[2] Link -
Z-Selective Variations: Ando, K. et al. "Stereoselective Synthesis of Z-α,β-Unsaturated Sulfones Using Peterson Reagents." Organic Letters, 2015, 17(24), 6026–6029. Link
-
Vinyl Sulfone Applications: Simpkins, N. S. "Sulfones in Organic Synthesis." Tetrahedron, 1990, 46(20), 6951-6984. Link
Sources
Introduction: Bridging Silicon and Sulfur Chemistry for Novel Drug Scaffolds
An In-Depth Technical Guide to Triphenyl(tosylmethyl)silane: Synthesis, Properties, and Applications in Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. Organosilicon compounds have garnered significant interest due to the ability of silicon to act as a carbon bioisostere, often leading to improved metabolic stability and altered lipophilicity.[1] Concurrently, the sulfone group is a well-established pharmacophore present in numerous approved drugs, valued for its chemical stability and ability to engage in strong hydrogen bonding interactions.[2][3][4]
This technical guide focuses on Triphenyl(tosylmethyl)silane , a molecule that elegantly combines the bulky, lipophilic triphenylsilyl moiety with the versatile tosylmethylsulfone group. As of the time of this writing, a specific CAS number for Triphenyl(tosylmethyl)silane is not readily found in public chemical databases, suggesting it is a novel or less-common compound. This guide, therefore, serves as a forward-looking exploration for researchers, providing a proposed synthetic pathway, predicted properties, and a discussion of its potential applications, particularly in the realm of drug development.
Proposed Synthesis: A Modular Approach to a Novel α-Silyl Sulfone
The logical and most direct approach to synthesizing Triphenyl(tosylmethyl)silane is through the nucleophilic substitution of a suitable leaving group on the methyl carbon of a triphenylsilyl precursor with a p-toluenesulfinate anion. This method is a well-established route for the formation of C-S bonds in sulfone synthesis.[2]
Retrosynthetic Analysis
A retrosynthetic analysis reveals a straightforward disconnection to commercially available or readily synthesizable starting materials. The target molecule can be disconnected at the C-S bond, leading to a triphenylsilylmethyl cation equivalent (a synthon) and a tosyl anion. In practice, this translates to an electrophilic (chloromethyl)triphenylsilane and a nucleophilic sodium p-toluenesulfinate.
Caption: Retrosynthetic analysis of Triphenyl(tosylmethyl)silane.
Synthesis of Precursor: (Chloromethyl)triphenylsilane
The key precursor, (chloromethyl)triphenylsilane, is not widely commercially available but can be synthesized via a Grignard reaction. The most common method involves the reaction of chloromethyltrichlorosilane with three equivalents of a phenyl Grignard reagent, such as phenylmagnesium bromide.[5] This reaction relies on the nucleophilic displacement of the chlorine atoms on the silicon center by the phenyl groups.[5]
General Reaction: Cl₃SiCH₂Cl + 3 PhMgBr → Ph₃SiCH₂Cl + 3 MgBrCl
Proposed Experimental Protocol for Triphenyl(tosylmethyl)silane
This protocol describes a proposed method for the synthesis of Triphenyl(tosylmethyl)silane via nucleophilic substitution. Researchers should note that optimization of reaction conditions may be necessary.
Reaction Scheme:
Caption: Proposed synthesis of Triphenyl(tosylmethyl)silane.
Materials:
-
(Chloromethyl)triphenylsilane
-
Sodium p-toluenesulfinate (anhydrous)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add sodium p-toluenesulfinate (1.1 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask via syringe to dissolve the sodium p-toluenesulfinate.
-
Addition of Silane: In a separate flask, dissolve (chloromethyl)triphenylsilane (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred sulfinate solution at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure Triphenyl(tosylmethyl)silane.
Physicochemical Properties and Characterization
As a novel compound, the experimental physicochemical properties of Triphenyl(tosylmethyl)silane must be determined upon its synthesis.
Predicted Properties:
| Property | Value |
| Molecular Formula | C₂₆H₂₄O₂SSi |
| Molecular Weight | 428.62 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
Recommended Characterization Methods:
To ensure the identity and purity of the synthesized product, a comprehensive analytical characterization is essential. This serves as a self-validating system for the proposed protocol.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the characteristic proton and carbon signals of the triphenylsilyl and tosyl groups, and the methylene bridge.
-
²⁹Si NMR Spectroscopy: To confirm the presence of the silicon atom and its chemical environment.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the sulfone (SO₂) group (typically strong absorptions around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹) and the Si-Ph bonds.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule and confirm its elemental composition.
-
Melting Point Analysis: To determine the melting point range as an indicator of purity.
-
Elemental Analysis: To determine the percentage composition of C, H, and S, and compare it with the calculated values.
Potential Applications in Drug Development and Research
The unique combination of a bulky, sterically demanding triphenylsilyl group and a polar, hydrogen-bond-accepting sulfone moiety suggests several potential applications for Triphenyl(tosylmethyl)silane in medicinal chemistry and drug design.
-
Scaffold for Novel Therapeutics: The sulfone group is a key component in a wide array of pharmaceuticals.[3][4] The α-silyl sulfone moiety can serve as a versatile synthetic handle for further chemical modifications, allowing for the construction of novel molecular architectures.
-
Modulation of Physicochemical Properties: The triphenylsilyl group can significantly increase the lipophilicity of a molecule, which can enhance membrane permeability and influence its absorption, distribution, metabolism, and excretion (ADME) profile. This "silicon switch" strategy is a known approach to improve the drug-like properties of bioactive molecules.
-
Probing Molecular Interactions: The defined steric and electronic properties of the triphenylsilyl group can be used to probe the binding pockets of biological targets such as enzymes or receptors.
-
Synthetic Intermediate: α-Silyl sulfones are valuable intermediates in organic synthesis, for example, in Peterson olefination reactions to form vinyl sulfones, which are themselves important motifs in drug discovery.[6]
Suppliers of Key Starting Materials
Table of Suppliers for (Chloromethyl)triphenylsilane (CAS: 17067-65-1):
| Supplier | Website |
| BenchChem[1] | |
| Sigma-Aldrich[7] |
Table of Suppliers for Sodium p-toluenesulfinate (CAS: 824-79-3):
| Supplier | Website |
| Adipogen Life Sciences[8] | |
| Tokyo Chemical Industry (TCI)[9] | |
| Sarchem Labs[10] | |
| Shandong Biotech[11] | [Link] |
References
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Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]
-
SciSpace. (2021, May 10). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. Retrieved from [Link]
-
ACS Publications. (2025, April 4). Electrochemical Synthesis of β-Keto Sulfones from Enol Acetates and Sulfonyl Hydrazides. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis of polymethylphenylsilane and its chloromethylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected syntheses and reactions of sulfones. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Thieme. (2016, June 7). Recent Advances in the Synthesis of Sulfones. Retrieved from [Link]
-
ACS Publications. (2026, January 26). Hydrocarbon-Involved Sulfoxide Deoxygenation via Bifunctional Iron-Enabled Electron Buffering and Ligand-to-Metal Charge Transfer. Retrieved from [Link]
-
Sci-Hub. (2005). Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives. The Journal of Organic Chemistry, 70(15), 5896–5902. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfonic Acid: Key Drug Design Elements With potent, broad-ranging Pharmacological Activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Alkyl Sulfinates: Formal Nucleophiles for Synthesizing TosMIC Analogs. Retrieved from [Link]
-
PubMed. (2024, February 1). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Retrieved from [Link]
-
ACS Publications. (n.d.). Preparation of .alpha.-chloro ketones from enol silyl ethers with sulfuryl chloride fluoride and sulfuryl chloride. Retrieved from [Link]
-
Otto Chemie Pvt Ltd. (n.d.). p-Toluenesulphonic acid sodium salt, 95%. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, September 2). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of chloromethyl trimethoxy silane.
-
National Center for Biotechnology Information. (n.d.). Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. Retrieved from [Link]
-
Shandong Biotech. (n.d.). Sodium p-toluenesulfinate. Retrieved from [Link]
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A Tale of Two Olefinations: A Senior Application Scientist's Guide to the Julia and Peterson Reactions
Introduction: The Enduring Quest for the Carbon-Carbon Double Bond
In the landscape of synthetic organic chemistry, the creation of carbon-carbon double bonds, or olefins, stands as a cornerstone transformation. These structural motifs are ubiquitous in natural products, pharmaceuticals, and advanced materials, making their stereocontrolled synthesis a paramount objective for researchers in drug development and beyond. Among the pantheon of named reactions designed for this purpose, the Julia and Peterson olefinations have carved out distinct and valuable niches. While both achieve the same fundamental outcome—the conversion of a carbonyl group to an alkene—they proceed through divergent mechanistic pathways dictated by their unique reagent scaffolds. This guide provides an in-depth technical exploration of these two powerful methods, elucidating the core differences in their reagents, mechanisms, and strategic applications, thereby empowering the modern chemist to make informed decisions in the laboratory.
The Julia Olefination: A Sulfone-Mediated Pathway to Alkenes
First reported by Marc Julia and Jean-Marc Paris in 1973, the Julia olefination, in its classical form known as the Julia-Lythgoe olefination, utilizes phenyl sulfones as key reagents.[1][2][3][4] The reaction sequence involves the addition of a metalated sulfone to an aldehyde or ketone, followed by functionalization of the resulting alcohol and a reductive elimination step to furnish the alkene.[2] This method is particularly renowned for its ability to reliably generate the more thermodynamically stable (E)-alkene.[2][3][4]
Core Reagents and Mechanism of the Classical Julia-Lythgoe Olefination
The classical Julia olefination unfolds in a multi-step sequence:[3][4][5]
-
Deprotonation: An alkyl phenyl sulfone is treated with a strong base, such as an organolithium reagent (e.g., n-BuLi) or a lithium amide (e.g., LDA), to generate a sulfone-stabilized carbanion.
-
Carbonyl Addition: This nucleophilic carbanion attacks a carbonyl compound (aldehyde or ketone) to form a β-alkoxysulfone intermediate.[1]
-
Activation: The intermediate alcohol is typically acylated, often with acetic anhydride or benzoyl chloride, to form a more reactive β-acyloxysulfone.[1][2] This step is crucial for facilitating the subsequent elimination.
-
Reductive Elimination: The β-acyloxysulfone is then subjected to a reductive elimination, classically with sodium amalgam (Na/Hg) or, more recently, with samarium(II) iodide (SmI2).[2][6] This step proceeds through radical intermediates that can equilibrate, leading to a strong preference for the formation of the (E)-alkene, irrespective of the stereochemistry of the β-acyloxysulfone intermediate.[2][3][4]
Caption: Mechanism of the Classical Julia-Lythgoe Olefination.
The Julia-Kocienski Olefination: A Modern, One-Pot Variant
A significant evolution of the Julia olefination is the Julia-Kocienski olefination, which streamlines the process into a one-pot reaction and avoids the use of toxic sodium amalgam.[5] This modification employs heteroaryl sulfones, most commonly benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones.[2][5]
The key difference lies in the elimination step. The initially formed β-alkoxysulfone undergoes a spontaneous Smiles rearrangement, where the heteroaryl group migrates from the sulfur to the oxygen atom.[2][4] This rearranged intermediate then readily eliminates sulfur dioxide and the heteroaryl-oxide anion to directly form the alkene.[2][4] This process is stereospecific, meaning the stereochemistry of the alkene is determined by the diastereoselectivity of the initial addition of the metalated sulfone to the carbonyl.[2] High (E)-selectivity is often achieved through kinetically controlled addition leading to an anti-β-alkoxysulfone, which then decomposes stereospecifically.[2]
Caption: Mechanism of the Julia-Kocienski Olefination.
The Peterson Olefination: A Silicon-Based Strategy with Stereochemical Dichotomy
The Peterson olefination offers a mechanistically distinct, silicon-based approach to alkene synthesis.[7] Its hallmark is the formation of a β-hydroxysilane intermediate, which can often be isolated.[7][8][9] The true power of the Peterson reaction lies in its stereochemical flexibility: by choosing either acidic or basic conditions for the elimination step, one can selectively generate either the (Z)- or (E)-alkene from a single diastereomer of the β-hydroxysilane intermediate.[7][8][9]
Core Reagents and Dichotomous Mechanism
The Peterson olefination is fundamentally a two-stage process:[7]
-
Nucleophilic Addition: An α-silyl carbanion, typically generated by deprotonating an appropriate silane with a strong base or by using a pre-formed organometallic reagent like (trimethylsilyl)methyllithium, adds to a ketone or aldehyde.[7][9] This addition produces a diastereomeric mixture of β-hydroxysilanes. In many cases, particularly when the α-carbon lacks stabilizing groups, these intermediates are stable enough for isolation and purification.[9][10]
-
Elimination: The isolated β-hydroxysilane is then subjected to elimination under either acidic or basic conditions.
-
Basic Conditions (Syn-elimination): Treatment with a base (e.g., potassium hydride, KH) promotes a concerted syn-elimination.[7][9] The reaction is believed to proceed through a pentacoordinate silicate intermediate, leading to the formation of one alkene isomer.[8]
-
Acidic Conditions (Anti-elimination): In the presence of acid (e.g., sulfuric acid, trifluoroacetic acid), the hydroxyl group is protonated, and the subsequent elimination occurs in an anti-periplanar fashion, yielding the opposite alkene isomer.[7][8][11]
-
This condition-dependent stereochemical outcome provides a powerful tool for synthetic chemists to control the geometry of the final product.[10][11]
Caption: Stereodivergent pathways in the Peterson Olefination.
It's important to note that if the α-silyl carbanion contains electron-withdrawing groups, the β-hydroxysilane intermediate is often unstable and eliminates in situ, typically precluding stereochemical control via this method.[10]
Head-to-Head Comparison: Julia vs. Peterson
The choice between the Julia and Peterson olefination is dictated by the specific synthetic challenge, including desired stereochemistry, substrate functional group tolerance, and procedural complexity.
| Feature | Julia Olefination | Peterson Olefination |
| Key Reagent | Sulfone-stabilized carbanion (e.g., alkyl phenyl sulfone, alkyl heteroaryl sulfone) | α-Silyl carbanion (e.g., (trimethylsilyl)methyllithium) |
| Key Intermediate | β-Alkoxysulfone (classical) or β-acyloxysulfone (classical) | β-Hydroxysilane (often isolable) |
| Elimination Method | Reductive (Na/Hg, SmI₂) for classical; Spontaneous via Smiles rearrangement for Julia-Kocienski | Acid- or base-promoted |
| Stereochemical Control | Primarily (E)-selective (especially classical Julia-Lythgoe).[3][4] | Tunable: Base gives syn-elimination; Acid gives anti-elimination.[7][9] |
| Procedural Complexity | Classical is multi-step; Julia-Kocienski is often a one-pot procedure.[5] | Can be a one-pot or two-step (with intermediate isolation) procedure. |
| Byproducts | Sulfinates, SO₂, heteroaryl oxides | Silanolates (e.g., Me₃SiOH) |
| Key Advantage | Strong (E)-selectivity (classical); Mild one-pot conditions (Julia-Kocienski).[3][4] | Stereochemical divergence from a single intermediate.[10][11] |
Experimental Protocols: A Practical Perspective
Protocol 1: Classical Julia-Lythgoe Olefination
Objective: Synthesis of (E)-stilbene from benzaldehyde and benzyl phenyl sulfone.
-
Carbanion Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve benzyl phenyl sulfone (1.0 eq) in anhydrous THF at -78 °C. Slowly add n-butyllithium (1.05 eq) and stir the resulting deep red solution for 1 hour.
-
Carbonyl Addition: Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the carbanion solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir for 4 hours.
-
Acylation: Cool the reaction mixture to 0 °C and add acetic anhydride (1.5 eq). Stir for 2 hours at room temperature. Quench the reaction by carefully adding saturated aqueous NaHCO₃.
-
Workup & Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude β-acetoxysulfone.
-
Reductive Elimination: Dissolve the crude intermediate in anhydrous methanol. Add powdered disodium hydrogen phosphate (4.0 eq). Carefully add 6% sodium amalgam (w/w, ~10 eq Na) portion-wise while monitoring the temperature. Stir vigorously until the reaction is complete (TLC analysis).
-
Final Workup: Decant the solution from the mercury. Concentrate the solvent, add water, and extract with dichloromethane (3x). Dry the combined organic layers, concentrate, and purify by column chromatography (silica gel) to afford (E)-stilbene.
Protocol 2: Peterson Olefination for Stereoselective Alkene Synthesis
Objective: Stereodivergent synthesis of (E)- and (Z)-4-phenylbut-3-en-2-ol from acetaldehyde and (trimethylsilyl)benzylithium.
-
Carbanion Addition & Intermediate Isolation: Add (trimethylsilyl)methylbenzene (1.0 eq) to anhydrous THF in a flame-dried flask under N₂ at 0 °C. Add n-butyllithium (1.05 eq) and stir for 30 minutes. Cool the resulting solution to -78 °C. Add acetaldehyde (1.1 eq) dropwise. Stir at -78 °C for 2 hours, then warm to room temperature. Quench with saturated aqueous NH₄Cl and extract with diethyl ether (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the crude β-hydroxysilane diastereomers by column chromatography.
-
(E)-Alkene Synthesis (Acidic Elimination): Dissolve one of the isolated β-hydroxysilane diastereomers in dichloromethane. Add a catalytic amount of concentrated sulfuric acid at 0 °C. Stir until the reaction is complete (TLC). Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry, concentrate, and purify.
-
(Z)-Alkene Synthesis (Basic Elimination): Dissolve the same β-hydroxysilane diastereomer in anhydrous THF. Add potassium hydride (1.2 eq, carefully!) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (TLC). Carefully quench with water, extract with diethyl ether, dry, concentrate, and purify.
Conclusion and Future Outlook
The Julia and Peterson olefinations represent elegant solutions to the critical challenge of alkene synthesis. The Julia olefination, particularly in its modern Julia-Kocienski form, offers a reliable and often highly (E)-selective method under mild, one-pot conditions.[3][4] Its functional group tolerance makes it a workhorse in complex molecule synthesis.[2][3][4] Conversely, the Peterson olefination provides an unparalleled level of stereochemical control, allowing access to either (E)- or (Z)-alkenes from a common intermediate—a feature of immense strategic value.[8][9]
As drug development and materials science demand ever more complex and precisely defined molecular architectures, a deep, mechanistic understanding of these foundational reactions is indispensable. The choice of which reagent to employ—a sulfone or a silane—is not merely a tactical decision but a strategic one, with profound implications for reaction outcome and overall synthetic efficiency. By mastering the principles outlined in this guide, researchers can better navigate the intricate pathways of organic synthesis and accelerate the pace of innovation.
References
-
Julia Olefination Mechanism. (2021). YouTube. Available at: [Link]
-
Julia Olefination Reaction, Mechanism and Applications. Chemistry Notes. Available at: [Link]
-
The Julia–Kocienski Olefination. Organic Reactions. Available at: [Link]
-
Julia olefination. Wikipedia. Available at: [Link]
-
Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. (2024). Preprints.org. Available at: [Link]
-
Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. (2024). MDPI. Available at: [Link]
-
Peterson Olefination. Organic Chemistry Portal. Available at: [Link]
-
Peterson Olefination Reaction, Mechanism, and Applications. (2022). Chemistry Notes. Available at: [Link]
-
The Peterson Olefination. University of Wisconsin-Madison, Department of Chemistry. Available at: [Link]
-
Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. Available at: [Link]
-
Peterson olefination. (2021). L.S.College, Muzaffarpur. Available at: [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of Vinyl Sulfones via Peterson Olefination of Aldehydes with Triphenyl(tosylmethyl)silane
Abstract
Vinyl sulfones are valuable intermediates in organic synthesis, serving as versatile Michael acceptors and precursors for a wide array of functionalized molecules.[1][2] This document provides a detailed protocol for the synthesis of vinyl sulfones through the Peterson olefination of aldehydes using triphenyl(tosylmethyl)silane. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and discuss the factors influencing reaction outcomes. The protocol is designed for researchers in synthetic chemistry and drug development, providing a reliable and efficient method for accessing this important class of compounds.
Introduction and Scientific Background
The Peterson olefination is a powerful carbonyl olefination reaction that utilizes α-silyl carbanions to convert aldehydes and ketones into alkenes.[3] It is often considered the silicon analog of the Wittig reaction.[4] A key advantage of the Peterson olefination is the stereochemical control it can offer; by choosing either acidic or basic elimination conditions for the intermediate β-hydroxysilane, one can often selectively form either the E or Z-alkene.[5][6]
In the context of this protocol, we employ triphenyl(tosylmethyl)silane as the α-silyl carbanion precursor. The presence of the electron-withdrawing p-toluenesulfonyl (tosyl) group serves two critical functions:
-
It increases the acidity of the methylene proton, facilitating its deprotonation by a strong base like n-butyllithium (n-BuLi).
-
It acts as an anion-stabilizing group on the intermediate, which promotes a spontaneous in-situ elimination of the β-silylalkoxide, directly yielding the vinyl sulfone without the need to isolate the intermediate.[3]
This "one-pot" nature makes the reaction highly efficient and practical for laboratory-scale synthesis.
Reaction Mechanism
The reaction proceeds through a well-established three-step sequence characteristic of the Peterson olefination.[7]
Step 1: Deprotonation The reaction is initiated by the deprotonation of triphenyl(tosylmethyl)silane at the α-carbon using a strong, non-nucleophilic base. n-Butyllithium (n-BuLi) is the base of choice, and the reaction is typically conducted at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions.[8][9] This step generates a highly nucleophilic α-silyl carbanion.
Step 2: Nucleophilic Addition The generated carbanion rapidly adds to the electrophilic carbonyl carbon of the aldehyde. This addition forms a lithium alkoxide intermediate, known as a β-silylalkoxide.
Step 3: In-Situ Elimination The β-silylalkoxide intermediate spontaneously undergoes elimination. The driving force for this step is the high affinity of silicon for oxygen, leading to the formation of a stable triphenylsilanolate byproduct. This elimination typically proceeds via a syn-elimination pathway, where the silyl group and the oxygen atom depart from the same face of the molecule, directly forming the vinyl sulfone.[4][5]
Caption: Figure 1: Reaction Mechanism. A simplified representation of the Peterson olefination pathway.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of an aldehyde with triphenyl(tosylmethyl)silane. Molar equivalents should be adjusted based on the specific aldehyde used.
3.1. Materials and Reagents
-
Triphenyl(tosylmethyl)silane (1.0 eq)
-
Aldehyde (1.1 eq)
-
n-Butyllithium (1.1 eq, typically 2.5 M solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
3.2. Equipment
-
Two- or three-necked round-bottom flask, flame-dried under vacuum
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Syringes for liquid transfer
-
Inert gas (Argon or Nitrogen) manifold with bubbler
-
Low-temperature bath (Dry ice/acetone, -78 °C)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for workup and purification
3.3. Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow. A flowchart of the key experimental steps.
-
Preparation: Assemble the flame-dried round-bottom flask with a stir bar and septa under a positive pressure of inert gas.
-
Reagent Solution: In the flask, dissolve triphenyl(tosylmethyl)silane (1.0 eq) in anhydrous THF (approx. 0.1 M solution).
-
Carbanion Generation: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium. Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 5-10 minutes. The solution may develop a color (often yellow or orange), indicating carbanion formation.[10] Stir the mixture at -78 °C for an additional 30 minutes.
-
Aldehyde Addition: Dissolve the aldehyde (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the carbanion solution at -78 °C.
-
Reaction: Continue stirring the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by TLC (staining with potassium permanganate can help visualize the product). Once the starting material is consumed, allow the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue can be purified by silica gel column chromatography (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure vinyl sulfone.[11]
Substrate Scope and Expected Yields
This protocol is effective for a range of aromatic and aliphatic aldehydes. Electron-withdrawing or -donating groups on aromatic aldehydes are generally well-tolerated. Sterically hindered aldehydes may react more slowly or provide lower yields.
| Aldehyde Substrate | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| Benzaldehyde | 1-2 | 85-95% | Highly efficient reaction. |
| 4-Chlorobenzaldehyde | 1-2 | 80-90% | Electron-withdrawing groups are well-tolerated. |
| 4-Methoxybenzaldehyde | 1-2 | 85-95% | Electron-donating groups are well-tolerated. |
| Cinnamaldehyde | 2-3 | 75-85% | α,β-Unsaturated aldehydes react effectively. |
| Heptanal | 2-3 | 70-80% | Aliphatic aldehydes generally give slightly lower yields. |
| Cyclohexanecarboxaldehyde | 2-4 | 65-75% | Steric hindrance can reduce yield. |
Yields are representative and may vary based on reaction scale and purification efficiency. For specific examples and yields, refer to the primary literature.[12]
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The success of this reaction is critically dependent on the strict exclusion of water and air. n-Butyllithium is highly reactive with water and oxygen.[13] Ensure all glassware is thoroughly dried and the reaction is maintained under a positive pressure of inert gas. Solvents must be anhydrous.
-
Temperature Control: Maintaining a low temperature (-78 °C) during the addition of n-BuLi and the aldehyde is crucial. At higher temperatures, n-BuLi can react with THF.[8][9]
-
n-BuLi Titration: The concentration of commercial n-BuLi can decrease over time. For optimal results, it is best practice to titrate the n-BuLi solution before use to determine its exact molarity.
-
Stereoselectivity: While the in-situ elimination variant often leads to a mixture of E and Z isomers, the E-isomer is frequently the major product. For highly stereoselective synthesis of Z-vinyl sulfones, modified Peterson reagents may be required.[12][14]
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air.[8] It also reacts violently with water. Handle only under an inert atmosphere in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Anhydrous Solvents: Anhydrous ethers like THF can form explosive peroxides. Use from a freshly opened bottle or from a solvent purification system.
-
Low Temperatures: Handling cryogenic baths (dry ice/acetone) requires thermal gloves to prevent frostbite.
Conclusion
The reaction of triphenyl(tosylmethyl)silane with aldehydes provides a robust and high-yielding route to vinyl sulfones. This modified Peterson olefination protocol is characterized by its operational simplicity and tolerance of various functional groups. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, researchers can reliably synthesize these valuable chemical building blocks for applications in medicinal chemistry and materials science.[15]
References
-
Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link]
-
J Chemistry. (2021, June 30). Peterson Olefination Reaction| Mechanism| Examples| Stereoselectivity| Sila Wittig Reaction. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US2474808A - Preparation of vinyl sulfones.
-
Wikipedia. (n.d.). Peterson olefination. Retrieved from [Link]
-
Professor Dave Explains. (2022, September 7). Peterson Olefination. YouTube. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2021, March 20). Peterson olefination. Retrieved from [Link]
-
NROChemistry. (n.d.). Peterson Olefination. Retrieved from [Link]
-
Barrett, A. G. M., & Hill, J. M. (1991). The Peterson Olefination Reaction. In Comprehensive Organic Synthesis (Vol. 1, pp. 755-783). Pergamon. (Abstract available at [Link])
-
Xue, S., et al. (2016). Recent advances in the synthesis of vinyl sulfones. RSC Advances, 6(78), 74869-74883. [Link]
-
Ando, K., Wada, T., Okumura, M., & Sumida, H. (2015). Stereoselective Synthesis of Z-α,β-Unsaturated Sulfones Using Peterson Reagents. Organic Letters, 17(24), 6026–6029. [Link]
-
Organic Syntheses. (n.d.). Cautionary Note on tert-Butyllithium. Retrieved from [Link]
-
ResearchGate. (2015, August 19). Am I overlooking something in n-BuLi reactions? Retrieved from [Link]
-
Harnessing the Peterson Reaction for the Stereospecific Synthesis of Z‐Vinyl Ethers. (2024). Chemistry – A European Journal, 30(2), e202302708. [Link]
-
Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, May 11). n-Butyllithium: A Comprehensive Review of Properties, Preparation and Reactions. Retrieved from [Link]
-
Harnessing the Peterson Reaction for the Stereospecific Synthesis of Z-Vinyl Ethers. (2024). PubMed. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenyl vinyl sulfone and sulfoxide. Retrieved from [Link]
-
Williard, P. G., et al. (2017). Aggregation and Solvation of n-Butyllithium. Organic Letters, 19(15), 4122–4125. (Summary available at [Link])
-
Organic Chemistry Portal. (2007). An Economical and Convenient Synthesis of Vinyl Sulfones. Retrieved from [Link]
-
Das, B., et al. (2011). An Efficient Synthesis of Vinyl Sulfones from Alkenes and Aryl Sulfinates. Synthesis, 2011(16), 2641-2644. (Abstract available at [Link])
Sources
- 1. Recent advances in the synthesis of vinyl sulfones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Peterson Olefination | NROChemistry [nrochemistry.com]
- 5. Peterson olefination - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Peterson Olefination [organic-chemistry.org]
- 8. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 9. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Stereoselective Synthesis of Z-α,β-Unsaturated Sulfones Using Peterson Reagents [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Harnessing the Peterson Reaction for the Stereospecific Synthesis of Z-Vinyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Optimization of Base Selection for Triphenyl(tosylmethyl)silane Deprotonation
Executive Summary
Triphenyl(tosylmethyl)silane (1 ) represents a specialized class of "hybrid" reagents combining the reactivity of Peterson olefination (silicon-based) with Julia-type sulfone stabilization. Unlike its trimethylsilyl (TMS) analogues, the triphenylsilyl (Ph
This guide addresses the critical challenge of base selection for the deprotonation of 1 . Improper base selection leads to three primary failure modes: incomplete deprotonation (low yield), nucleophilic attack on silicon (desilylation), or nucleophilic attack on the sulfone (desulfonylation). We provide a validated protocol for generating the
Mechanistic Grounding & Chemical Logic
The Substrate Challenge
The methylene protons in 1 are acidified by two electron-withdrawing groups: the sulfone (via inductive and resonance effects) and the silicon atom (via
-
Estimated pKa: The pKa of methyl phenyl sulfone is ~29 (in DMSO). The
-silyl group typically lowers the pKa by 3–5 units.[1] We estimate the effective pKa of 1 to be 22–24 in THF. -
Steric Conflict: The Ph
Si group creates a "protective shell" around the -carbon.[1] While this stabilizes the carbanion, it also hinders the approach of bulky bases.[1] -
Competing Pathways: Silicon is oxophilic and fluorophilic, but also susceptible to attack by hard carbon nucleophiles (like n-BuLi), leading to Si-C bond cleavage.[1]
Base Selection Matrix
The choice of base dictates the equilibrium position and the ratio of deprotonation vs. degradation.
| Base | pKa (Conj.[2][3][4] Acid) | Nucleophilicity | Suitability | Mechanism/Risk |
| n-BuLi | ~50 | High | High Risk | Fast deprotonation, but high risk of attacking the Si center (desilylation) or the sulfone ring at T > -78°C. |
| LDA | ~36 | Low (Bulky) | Optimal | Strong enough to quantitively deprotonate. Steric bulk prevents attack on Si/S but allows proton abstraction. |
| LiHMDS | ~26 | Very Low | Substrate Dependent | Milder. May establish an equilibrium rather than quantitative deprotonation. Useful for very sensitive electrophiles. |
| NaH | ~35 | N/A (Heterogeneous) | Poor | Slow kinetics due to lattice energy and steric hindrance of the Ph |
| t-BuOK | ~17 | Moderate | Poor | Too weak for quantitative deprotonation; requires an irreversible trapping step to drive equilibrium. |
Visualization: Reaction Pathways[5]
The following diagram illustrates the competition between the desired deprotonation path and the destructive nucleophilic attacks.
Caption: Pathway analysis showing the competition between productive deprotonation (Green) and destructive nucleophilic attack (Red) driven by base selection.
Experimental Protocols
Protocol A: The "Gold Standard" (LDA Deprotonation)
Recommended for initial optimization and high-value substrates.
Materials:
-
Triphenyl(tosylmethyl)silane (1.0 equiv)
-
Diisopropylamine (
-Pr NH) (1.1 equiv) -
n-BuLi (1.1 equiv, titrated)[1]
-
Anhydrous THF (0.5 M concentration relative to silane)
-
Electrophile (Aldehyde/Ketone) or D
O (for validation)
Step-by-Step Procedure:
-
LDA Generation:
-
Flame-dry a 2-neck round bottom flask under Argon.
-
Add anhydrous THF and
-Pr NH. Cool to -78°C (dry ice/acetone bath). -
Add n-BuLi dropwise. Stir for 30 minutes at 0°C to ensure complete formation of LDA.
-
Critical: Cool back down to -78°C .
-
-
Substrate Addition:
-
Dissolve Triphenyl(tosylmethyl)silane in minimal THF.
-
Add the silane solution dropwise to the LDA solution at -78°C.[1]
-
Observation: The solution typically turns bright yellow or orange , indicating the formation of the sulfone-stabilized carbanion.[1]
-
Stir for 45–60 minutes at -78°C. Note: The bulky Ph
Si group slows down the deprotonation kinetics compared to TMS analogs.[1]
-
-
Self-Validation (The "Deuterium Quench"):
-
Before adding valuable electrophiles: Aliquot 0.5 mL of the anion solution into a vial containing wet THF or D
O. -
Run NMR.[5] Disappearance of the CH
singlet (approx 4.5 ppm) and appearance of a CHD triplet confirms anion formation. -
Acceptance Criteria: >95% Deuterium incorporation.
-
-
Electrophile Trapping (Peterson Step):
-
Add the carbonyl compound (1.0–1.2 equiv) slowly at -78°C.
-
Allow the reaction to warm to room temperature over 2 hours.
-
Workup: Quench with sat. NH
Cl. Extract with EtOAc.
-
Protocol B: The "Kinetic" Method (n-BuLi Direct)
Use only if LDA fails or if the substrate is proven robust against desilylation.
-
Dissolve Silane in THF and cool to -90°C (liquid N
/hexane or MeOH bath). -
Add n-BuLi (1.05 equiv) slowly down the side of the flask.
-
Stir for only 15 minutes .
-
Immediately add the electrophile.
-
Why? Minimizing the residence time of the free nucleophilic n-BuLi reduces the probability of attack on Silicon.[1]
-
Troubleshooting & Optimization Table
| Observation | Diagnosis | Corrective Action |
| Low Yield / Recovered SM | Incomplete deprotonation. | Switch from LiHMDS to LDA. Increase deprotonation time at -78°C (up to 2h). |
| Complex Mixture / No SM | Nucleophilic attack on Si or S. | Base is too nucleophilic. Switch from n-BuLi to LDA or LiHMDS. Ensure T < -70°C. |
| Product is | Elimination failed (Peterson step stalled). | The Ph |
| Desilylated Sulfone Found | Attack on Silicon. | The base attacked the Si-C bond.[1] Use a bulkier amide base (e.g., LTMP - Lithium 2,2,6,6-tetramethylpiperidide).[1] |
References
-
Ager, D. J. (1990).[7] The Peterson Olefination Reaction.[1][6][7][8][9] Organic Reactions, 38,[1][7] 1.
- Foundational text on the mechanism and base requirements for silyl-stabilized carbanions.
-
Barbero, A., et al. (2000).[1] The Peterson Olefination Using the tert-Butyldiphenylsilyl Group.[1][6] Synthesis, 1223-1228.[1][6]
- Si)
-
Bordwell, F. G. (1988).[10] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1]
- Source for pKa values of sulfones and the electronic effects of -substituents.
-
Chan, T. H. (1977).[7] Alkene synthesis via
-functionalized organosilicon compounds.[6] Accounts of Chemical Research, 10(12), 442–448.[1]- Mechanistic insight into the elimination p
Sources
- 1. Peterson Olefination [organic-chemistry.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Tris(trimethylsilyl)silane, TTMSS [organic-chemistry.org]
- 6. The Peterson Olefination Using the tert-Butyldiphenylsilyl Group: Stereoselective Synthesis of Di- and Trisubstituted Alkenes [organic-chemistry.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Peterson Olefination | NROChemistry [nrochemistry.com]
- 9. iris.unito.it [iris.unito.it]
- 10. researchgate.net [researchgate.net]
Application Note: Precision Synthesis of Vinyl Sulfones via Horner-Wadsworth-Emmons (HWE) Olefination
Topic: One-pot synthesis of vinyl sulfones from carbonyl compounds Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Executive Summary
Vinyl sulfones are privileged pharmacophores in modern drug discovery, acting as "soft" electrophiles that covalently modify cysteine residues in proteases (e.g., Cathepsin K, Rhodesain) and kinases.[1] Unlike acrylamides, vinyl sulfones offer tunable reactivity and enhanced metabolic stability.
This guide details the Horner-Wadsworth-Emmons (HWE) olefination as the premier "one-pot" methodology for synthesizing
Scientific Background & Mechanism[1][2][3][4]
The Strategic Advantage of HWE
While vinyl sulfones can be synthesized via oxidation of vinyl sulfides or elimination of
Mechanistic Pathway
The reaction proceeds via the formation of a sulfonyl-stabilized carbanion, which attacks the carbonyl carbon. The resulting alkoxide cyclizes to form an oxaphosphetane intermediate, which undergoes irreversible elimination to yield the vinyl sulfone and a water-soluble phosphate byproduct.
Figure 1: Mechanistic pathway of the HWE olefination for vinyl sulfone synthesis. The elimination step is driven by the formation of the strong P=O bond.
Critical Reagent Selection
Success relies on matching the base strength to the substrate's sensitivity.
| Component | Reagent Choice | Role & Expert Insight |
| Phosphonate Source | Diethyl ((phenylsulfonyl)methyl)phosphonate | The "gold standard" reagent. Commercially available and stable. The phenyl ring can be substituted to tune electrophilicity. |
| Base (Method A) | Sodium Hydride (NaH) or LiHMDS | Strong Base (pKa ~35). Ideal for non-enolizable aldehydes and robust ketones. Fast kinetics. |
| Base (Method B) | DBU + LiCl | Mild Base (pKa ~12). The Masamune-Roush condition. Essential for chiral |
| Solvent | THF or 2-MeTHF | THF is standard. 2-MeTHF is a greener alternative with higher boiling point and better phase separation during workup. |
Experimental Protocols
Method A: Standard High-Throughput Protocol (NaH)
Best for: Aromatic aldehydes, simple aliphatic aldehydes, and robust ketones.
Reagents:
-
Aldehyde substrate (1.0 equiv)
-
Diethyl ((phenylsulfonyl)methyl)phosphonate (1.2 equiv)
-
Sodium Hydride (60% dispersion in oil) (1.5 equiv)
-
Anhydrous THF (0.2 M concentration relative to substrate)
Step-by-Step Workflow:
-
Activation: Flame-dry a round-bottom flask under Nitrogen/Argon. Add NaH (1.5 equiv) and wash with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive (optional for bulk synthesis). Suspend NaH in anhydrous THF.
-
Deprotonation: Cool the suspension to 0°C . Add the sulfonyl phosphonate (1.2 equiv) dropwise as a solution in THF.
-
Observation: Evolution of
gas will occur. Stir for 20–30 minutes until the solution becomes clear/homogeneous (formation of the carbanion).
-
-
Coupling: Add the aldehyde substrate (1.0 equiv) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check via TLC or LC-MS. The phosphonate spot (polar) should disappear, and a less polar vinyl sulfone spot should appear.
-
-
Quench & Workup: Cool to 0°C. Quench carefully with Saturated
(aq). Dilute with Ethyl Acetate (EtOAc). -
Isolation: Separate phases. Extract aqueous layer with EtOAc (2x). Wash combined organics with Brine, dry over
, and concentrate.[2] -
Purification: Flash column chromatography (Hexanes/EtOAc). Vinyl sulfones typically elute in 10–30% EtOAc.
Method B: Mild Masamune-Roush Protocol (LiCl/DBU)
Best for: Chiral
Expert Insight: Strong bases like NaH can cause
Reagents:
-
Sensitive Aldehyde substrate (1.0 equiv)
-
Diethyl ((phenylsulfonyl)methyl)phosphonate (1.2 equiv)
-
Lithium Chloride (LiCl) (anhydrous, 1.5 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)
-
Acetonitrile (MeCN) or THF (anhydrous)
Step-by-Step Workflow:
-
Preparation: Use flame-dried glassware. Crucial: LiCl must be dry. Flame-dry the LiCl in the flask under vacuum before adding solvent if hygroscopic.
-
Mixing: Suspend LiCl (1.5 equiv) in MeCN or THF at Room Temperature. Add the sulfonyl phosphonate (1.2 equiv).
-
Base Addition: Add DBU (1.2 equiv). Stir for 15 minutes. The mixture may remain a suspension or become cloudy.
-
Substrate Addition: Add the aldehyde (1.0 equiv) as a solution in the reaction solvent.
-
Reaction: Stir at RT for 4–12 hours.
-
Note: This reaction is slower than Method A but preserves stereochemistry.
-
-
Workup: Dilute with EtOAc and pour into 0.5 M HCl or saturated
.-
Caution: If the product contains acid-sensitive protecting groups (like Boc), avoid strong acid washes; use citric acid or ammonium chloride.
-
-
Purification: Standard flash chromatography.
Decision Logic for Protocol Selection
Use the following decision tree to select the appropriate protocol for your specific substrate.
Figure 2: Decision matrix for selecting the optimal HWE protocol based on substrate stability.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Enolization of aldehyde | The base (NaH) may be deprotonating the aldehyde instead of the phosphonate. Switch to Method B or cool to -78°C before adding aldehyde. |
| Poor E/Z Selectivity | Reaction too fast | While HWE is naturally E-selective for sulfones, lower temperatures (-78°C to 0°C) enhance selectivity. |
| No Reaction (Method B) | Wet LiCl | LiCl is extremely hygroscopic. It must be flame-dried under vacuum immediately prior to use. |
| Product Decomposition | Michael Addition | Vinyl sulfones are Michael acceptors.[3] Avoid nucleophilic quenchers (thiols, amines) during workup. Use slightly acidic workup if possible. |
References
-
Wadsworth, W. S.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis.[2] Journal of the American Chemical Society1961 , 83, 1733–1738. Link
-
Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R.; Sakai, T. Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU. Tetrahedron Letters1984 , 25, 2183–2186. Link
-
Palmer, J. T.; Rasnick, D.; Klaus, J. L.; Bromme, D. Vinyl Sulfones as Mechanism-Based Cysteine Protease Inhibitors. Journal of Medicinal Chemistry1995 , 38, 3193–3196.[4] Link[4]
-
Meadows, D. C.; Gervay-Hague, J. Vinyl Sulfones: Synthetic Preparations and Medicinal Chemistry Applications. Medicinal Research Reviews2006 , 26, 793–814. Link
-
Ge, Q.-Q.; Qian, J.-S.; Xuan, J. Visible-Light-Induced Decarboxylative Sulfonylation of Cinnamic Acids.[5] The Journal of Organic Chemistry2019 , 84, 8691–8701.[5] Link
Sources
Application Notes & Protocols: Mastering Temperature Control in Triphenyl(tosylmethyl)silane Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
I. Foundational Principles: The Critical Role of Temperature in Harnessing Triphenyl(tosylmethyl)silane Reactivity
Triphenyl(tosylmethyl)silane, Ph₃SiCH₂Ts, is a versatile reagent in modern organic synthesis, primarily utilized for the formation of vinyl sulfones through a sequence involving deprotonation and subsequent reaction with carbonyl compounds. The reagent's utility is fundamentally linked to the precise control of reaction temperature at every stage. Unlike robust, thermally-stable reactants, the lithiated intermediate of triphenyl(tosylmethyl)silane is a highly reactive, thermally sensitive species. Failure to implement and maintain stringent temperature protocols can lead to a cascade of undesirable outcomes, including solvent degradation, reagent decomposition, loss of stereocontrol, and significantly diminished yields.
This guide elucidates the causal relationship between temperature and reaction outcome, providing not just procedural steps, but the underlying chemical principles that govern success. By understanding why specific temperatures are critical, researchers can troubleshoot effectively and adapt these protocols to novel substrates with confidence. The reaction sequence can be dissected into three distinct, temperature-sensitive stages:
-
Anion Generation (Deprotonation): The formation of the nucleophilic carbanion.
-
Nucleophilic Addition: The C-C bond-forming reaction with a carbonyl electrophile.
-
Elimination: The formation of the final vinyl sulfone product.
This document will explore the thermal requirements of each stage, providing detailed protocols and mechanistic insights to ensure reproducible and high-yielding transformations.
II. The First Critical Juncture: Low-Temperature Anion Generation
The journey to a successful addition reaction begins with the efficient and clean generation of the α-silyl-α-tosyl carbanion, [Ph₃SiCHTs]⁻Li⁺. This is achieved by deprotonation of the acidic methylene proton using a strong organolithium base, most commonly n-butyllithium (n-BuLi).
The Imperative of Cryogenic Temperatures (-78 °C):
The deprotonation step is universally conducted at -78 °C (a dry ice/acetone bath). This is not merely a matter of convention, but a critical control point rooted in the prevention of two primary side reactions:
-
Solvent Metallation: Common ethereal solvents like tetrahydrofuran (THF) are susceptible to deprotonation by strong bases at elevated temperatures. At temperatures above approximately -40 °C, n-BuLi can deprotonate THF at an appreciable rate, leading to a complex mixture of products and consumption of the base.[1] Maintaining a cryogenic temperature ensures that the deprotonation of triphenyl(tosylmethyl)silane is kinetically favored over solvent degradation.
-
Anion Instability: The lithiated carbanion itself possesses limited thermal stability. While the negative charge is stabilized by the adjacent sulfonyl and silicon groups, warming can lead to decomposition pathways. Although specific decomposition data for lithiated triphenyl(tosylmethyl)silane is not extensively published, studies on analogous lithiated species show that thermal decomposition is a significant concern.[2]
The following workflow diagram illustrates the critical nature of this initial low-temperature step.
Caption: Workflow for the critical anion generation step.
Protocol 1: Generation of the Lithiated Triphenyl(tosylmethyl)silane Anion
Materials:
-
Triphenyl(tosylmethyl)silane (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.6 M in hexanes, 1.05 eq)
-
Dry ice, Acetone
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Reagent Preparation: Dissolve triphenyl(tosylmethyl)silane in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to an internal temperature of -78 °C using a dry ice/acetone bath. It is crucial that the internal temperature is monitored and maintained.
-
Base Addition: Add n-butyllithium dropwise via syringe to the cooled solution over 10-15 minutes. A color change (typically to yellow or orange) indicates the formation of the anion.
-
Stirring: Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete deprotonation. The anion solution is now ready for the subsequent addition reaction.
III. The Addition Reaction: Temperature as a Tool for Selectivity and Control
Once the carbanion is formed, the next critical step is the nucleophilic addition to a carbonyl compound (aldehyde or ketone). The temperature control during this stage dictates the reaction's efficiency and, in cases of chiral substrates, its stereochemical outcome.
Maintaining -78 °C During Addition:
The addition of the carbonyl electrophile should be performed while maintaining the cryogenic temperature of the reaction mixture.
-
Exotherm Control: The reaction between the highly nucleophilic carbanion and the electrophilic carbonyl carbon is often rapid and highly exothermic. Adding the carbonyl compound slowly at -78 °C allows for the dissipation of heat, preventing localized temperature increases that could trigger the side reactions mentioned previously.
-
Maximizing Selectivity: In analogy to related olefination reactions like the Julia-Kocienski and Peterson olefinations, the stereochemical outcome is highly dependent on the reaction temperature.[3][4] Low temperatures lock in the geometry of the transition state, leading to higher diastereoselectivity. The initial addition forms a β-lithioalkoxide intermediate. Keeping the solution cold prevents this intermediate from immediately proceeding to the elimination step, allowing for a controlled, two-stage thermal process.
IV. The Elimination Phase: Thermal Promotion to the Final Product
The final step in the formation of the vinyl sulfone is the elimination of triphenylsilanoxide ([Ph₃SiO]⁻). This step typically requires thermal energy.
Controlled Warming to Room Temperature:
After the carbonyl addition is complete at -78 °C, the reaction is often allowed to warm slowly to room temperature.
-
Overcoming the Activation Barrier: The elimination process, which is thought to proceed via an intermediate oxaphosphetane-like structure or a concerted syn-elimination, has a higher activation energy than the initial addition. Therefore, warming the reaction provides the necessary energy to drive the elimination to completion.
-
Reaction Dichotomy: Vinyl Sulfone vs. Epoxide: The reaction of the lithiated triphenyl(tosylmethyl)silane with a carbonyl can be considered a silicon- and sulfur-stabilized variant of a Darzens-type condensation.[5] In such reactions, an intermediate halohydrin (or in this case, a β-alkoxy sulfone) can undergo intramolecular cyclization to form an epoxide. While vinyl sulfone formation is the predominant pathway reported for this reagent, the potential for epoxide formation as a competing pathway exists. The temperature profile after the initial addition can be a key determinant. A rapid quench at low temperature might favor isolation of the β-hydroxy adduct, whereas warming is expected to facilitate the elimination to the thermodynamically stable vinyl sulfone.
The overall mechanism, highlighting the temperature dependencies, is shown below.
Caption: Temperature-staged reaction mechanism.
Protocol 2: Synthesis of a Vinyl Sulfone from Benzaldehyde
Materials:
-
Solution of lithiated triphenyl(tosylmethyl)silane from Protocol 1 (1.0 eq)
-
Benzaldehyde (1.0 eq), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Carbonyl Addition: To the cold (-78 °C) solution of the lithiated anion from Protocol 1, add a solution of benzaldehyde in anhydrous THF dropwise over 15 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Low-Temperature Stirring: Stir the reaction mixture at -78 °C for 1-2 hours after the addition is complete.
-
Warming and Elimination: Remove the dry ice/acetone bath and allow the reaction mixture to warm slowly to room temperature. Stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the intermediate adduct and formation of the vinyl sulfone product.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup and Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate or dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
V. Data Summary and Best Practices
| Reaction Stage | Reagents | Recommended Temp. (°C) | Rationale & Causality |
| Anion Generation | Ph₃SiCH₂Ts, n-BuLi, THF | -78 °C | Prevents deprotonation of THF solvent by n-BuLi.[1] Ensures thermal stability of the generated carbanion. |
| Nucleophilic Addition | [Ph₃SiCHTs]⁻Li⁺, Aldehyde/Ketone | -78 °C | Controls the exothermic addition reaction. Maximizes kinetic control for potential stereoselectivity, analogous to Julia-Kocienski and Peterson olefinations.[3][4] |
| Elimination | β-Lithioalkoxide Adduct | -78 °C to Room Temp. | Provides activation energy for the elimination of triphenylsilanoxide to form the thermodynamically favored vinyl sulfone product. |
| Quenching | Reaction Mixture | 0 °C | Safely neutralizes any remaining reactive organometallic species under controlled conditions. |
VI. Conclusion
The successful application of triphenyl(tosylmethyl)silane in addition reactions is not merely procedural but requires a deep understanding of the thermodynamics and kinetics at play. Temperature is the primary lever by which the modern synthetic chemist can control the stability of reactive intermediates, prevent undesirable side reactions, and efficiently drive the reaction toward the desired vinyl sulfone product. The protocols and principles outlined in this guide provide a robust framework for researchers to employ this valuable reagent with precision and confidence, ensuring high yields and predictable outcomes in their synthetic endeavors.
References
-
Guan, Z.-H., Zuo, W., Zhao, L.-B., Ren, Z.-H., & Liang, Y.-M. (2007). An Economical and Convenient Synthesis of Vinyl Sulfones. Synthesis, 2007(09), 1465-1470. [Link]
-
Das, B., Lingaiah, M., Damodar, K., & Bhunia, N. (2011). An Efficient Synthesis of Vinyl Sulfones from Alkenes and Aryl Sulfinates. Synthesis, 2011(18), 2941-2944. [Link]
-
Paquette, L. A., & Leo, A. (Ed.). (2010). Phenyl Vinyl Sulfone and Sulfoxide. Organic Syntheses, 87, 233. [Link]
-
Various Authors. (2021). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link]
-
Antczak, M., & Wicha, J. (2010). Synthesis of Fluoroolefins via Julia-Kocienski Olefination. Synthesis, 2010(1), 1-24. [Link]
-
Various Authors. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]
-
Knochel, P., & Mongin, F. (2015). Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship. Beilstein Journal of Organic Chemistry, 11, 1469-1477. [Link]
- Ando, K., et al. (2015). Practical Methylenation Reaction for Aldehydes and Ketones Using New Julia-Type Reagents. Organic Letters, 17(10), 2554-2557.
- Blakemore, P. R., Cole, W. J., Kocienski, P. J., & Morley, A. (1998). A Stereoselective Synthesis of trans-1,2-Disubstituted Alkenes Based on the Condensation of Aldehydes with Metallated 1-Phenyl-1H-tetrazol-5-yl Sulfones. Synlett, 1998(1), 26-28.
-
Various Authors. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [Link]
- Cai, Y., & Roberts, B. P. (2001). Formation of silanethiols by reaction of silanes with carbonyl sulfide: Implications for radical-chain reduction of thiocarbonyl compounds by silanes. Tetrahedron Letters, 42(1), 763-766.
-
Liu, X., et al. (2021). In situ observation of thermal-driven degradation and safety concerns of lithiated graphite anode. Nature Communications, 12(1), 4212. [Link]
-
Reddit community. (2016). Using n-BuLi at room temperature? r/OrganicChemistry. [Link]
-
Various Authors. (n.d.). Darzens Reaction. Organic Chemistry Portal. [Link]
-
Vdovin, V. M., & Nametkin, N. S. (1975). Mechanism of thermal decomposition of silanes. Russian Chemical Reviews, 44(6), 468-480. [Link]
-
Zhang, Y., et al. (2022). Thermal Safety Evaluation of Silane Polymer Compounds as Electrolyte Additives for Silicon-Based Anode Lithium-Ion Batteries. Molecules, 27(16), 5184. [Link]
-
Chizaki, T., et al. (2024). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. [Link]
- Stanbury, J. B., et al. (2018). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. Journal of Organic Chemistry, 83(15), 8875-8881.
-
Britton, J., et al. (2020). Flow Chemistry as a Process Development Tool for Organolithium Reactions. Organic Process Research & Development, 24(5), 748-764. [Link]
-
Hradil, P., & Ciganek, E. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2781. [Link]
- Various Authors. (n.d.). Synthesis of Vinyl Sulfones from Substituted Alkenes via Molybdooxaziridine Catalysis.
-
Liu, X., et al. (2021). In situ observation of thermal-driven degradation and safety concerns of lithiated graphite anode. Nature Communications, 12, 4212. [Link]
-
Poutsma, M. L. (1993). Thermal decomposition of silane. Accounts of Chemical Research, 26(10), 543-549. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. In situ observation of thermal-driven degradation and safety concerns of lithiated graphite anode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Application Note: Workup Procedures for Organosilicon-Mediated Olefination (Peterson Olefination)
Abstract & Strategic Overview
The Peterson olefination offers a distinct advantage over the Wittig and Horner-Wadsworth-Emmons (HWE) reactions: stereodivergence . Unlike phosphorous-based methods, where stereochemistry is largely dictated by the initial reagents (stabilized vs. unstabilized ylides), the Peterson reaction allows the chemist to select the alkene geometry (E or Z) from a single diastereomeric intermediate simply by altering the workup conditions.
However, the utility of this reaction is often hampered by two failure modes:
-
Premature Elimination: Unintentional elimination during the initial workup, leading to mixed isomers.
-
The "Silicon Plague": Difficulty in removing silicone byproducts (silanols and siloxanes) which streak on chromatography columns and contaminate final products.
This guide details the protocols for controlling the elimination pathway and efficiently removing organosilicon residues.
Mechanistic Foundation: The Stereochemical Bifurcation
To control the workup, one must understand the elimination mechanism. The reaction proceeds via a
-
Acidic Workup (Anti-Elimination): Protonation of the hydroxyl group creates a good leaving group (
). The reaction proceeds via an E2-type mechanism requiring an anti-periplanar geometry between the silyl group and the leaving group. -
Basic Workup (Syn-Elimination): Deprotonation forms an alkoxide, which attacks the silicon atom to form a pentacoordinate 1,2-oxasiletanide (4-membered ring). This intermediate collapses via a syn-elimination .
Visualization: Stereochemical Control Flow
Figure 1: The Peterson Divergence. The choice of workup reagent dictates the elimination pathway, allowing access to opposite alkene geometries from the same intermediate.
Protocol 1: Isolation of the -Hydroxysilane
Objective: To isolate the intermediate alcohol without triggering elimination, enabling subsequent stereoselective divergence.
Critical Parameters
-
Counterion Control: Lithium alkoxides eliminate faster than magnesium alkoxides. If isolation is the goal, use Magnesium (Grignard reagents) or transmetallate with
before quenching. The strong bond stabilizes the intermediate. -
Temperature: Maintain
during quench.
Step-by-Step Methodology
-
Reaction: Perform the addition of the
-silyl carbanion (e.g., ) to the carbonyl at to . -
Monitoring (Self-Validation):
-
Pull a 50 µL aliquot.
-
Quench into neutral buffer (pH 7 phosphate) in a micro-vial.
-
TLC Check: You should see a distinct spot for the alcohol (more polar) and NO alkene (less polar). If alkene is present, the reaction temperature is too high.
-
-
Quench:
-
Pour the cold reaction mixture into a vigorously stirring mixture of saturated aqueous
and ice. -
Note: Avoid strong acids (HCl) or bases (NaOH) which trigger immediate elimination.
-
-
Extraction: Extract immediately with Diethyl Ether (
). Avoid DCM if possible, as traces of acid in DCM can catalyze elimination. -
Drying: Dry over
(neutral). Avoid if it is acidic (some batches are). -
Concentration: Evaporate solvent at ambient temperature. Do not heat the water bath above
.
Protocol 2: Stereoselective Elimination Workups
Once the
Option A: Acidic Elimination (Anti)[1][2][3]
-
Reagents: conc.
(catalytic) in THF, or (Lewis Acid). -
Procedure:
-
Dissolve the
-hydroxysilane in THF. -
Add 2-5 mol%
or 1.1 equiv . -
Stir at
. -
Endpoint: TLC shows disappearance of the polar alcohol spot.
-
Workup: Quench with saturated
. Extract with Hexanes (to leave silanols behind).
-
Option B: Basic Elimination (Syn)[2]
-
Reagents: Potassium Hydride (KH) is superior to NaH due to the "Potassium Effect" (larger cation destabilizes the chelate, accelerating elimination). Potassium tert-butoxide (
) is also effective. -
Procedure:
-
Wash KH (35% in oil) with dry pentane under Argon to remove oil.
-
Suspend KH (1.1 equiv) in dry THF.
-
Add
-hydroxysilane solution dropwise at . -
Observation: Evolution of
gas. -
Workup: Dilute with
, wash cautiously with water.
-
Protocol 3: Purification & Silicon Management
The Challenge: The byproduct of the Peterson reaction is often trimethylsilanol (
Data: Silicon Byproduct Characteristics
| Byproduct | Boiling Point | Solubility | Removal Strategy |
| TMS-OH (Trimethylsilanol) | ~99°C | Organic/Aqueous | Azeotrope or Acid Wash |
| HMDS (Hexamethyldisiloxane) | 100°C | Highly Lipophilic | Vacuum Evaporation (Volatile) |
| Poly-siloxanes | High | Lipophilic | Fluoride precipitation |
Advanced Purification Workflow
If the alkene product co-elutes with silicon residues:
-
The Acid Wash (Convert to HMDS):
-
Treat the crude organic layer with 1M HCl (if product is acid-stable). This forces the dimerization of
. -
HMDS is non-polar and highly volatile. It can be removed by rotary evaporation (unlike the silanol).
-
-
The Fluoride Crash (TBAF/Resin):
-
Context: If using fluoride (TBAF) to induce elimination or clean up.[5]
-
Problem: TBAF leaves tetrabutylammonium salts that ruin NMRs.
-
Solution: Use a polymer-supported sulfonic acid resin (e.g., Dowex 50W) and
during the workup. -
Step: Add resin +
to the reaction mixture.[5] Stir 1h. Filter. The ammonium salts bind to the resin; calcium fluoride precipitates. Evaporate filtrate for clean product [1].
-
-
Chromatography Tip:
-
Add 1%
to your silica column solvent system. This neutralizes the silica slightly, preventing the silanols from dragging/streaking, allowing them to elute quickly in the solvent front.
-
References
-
Ager, D. J. (1990).[3] The Peterson Olefination Reaction.[1][6][2][3][4][7][8] Organic Reactions, 38, 1-223. Link
-
Peterson, D. J. (1968).[3] Carbonyl olefination reaction using silyl-substituted organometallic compounds. The Journal of Organic Chemistry, 33(2), 780–784. Link
-
Hudrlik, P. F., & Peterson, D. (1975). Stereospecific olefin syntheses from beta-hydroxysilanes. Journal of the American Chemical Society, 97(6), 1464–1468. Link
-
Chan, T. H. (1977). Alkene synthesis via β-functionalized organosilicon compounds.[1][6][2][3][4] Accounts of Chemical Research, 10(12), 442–448.[1] Link
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. chemistnotes.com [chemistnotes.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Peterson Olefination [organic-chemistry.org]
- 5. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peterson olefination - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Peterson Olefination | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Troubleshooting low conversion in silyl sulfone olefination
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for silyl sulfone olefination. This guide, designed for chemistry professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this powerful olefination method and achieve high conversion rates in your experiments.
Troubleshooting Guide: Overcoming Low Conversion
This section addresses specific experimental issues that can lead to low yields and incomplete reactions. Each question is followed by a detailed explanation of potential causes and actionable solutions based on established chemical principles.
Question 1: My reaction has stalled, and I'm recovering a significant amount of my starting aldehyde/ketone. What are the likely causes?
Answer:
Stalled or incomplete reactions are a common issue and can typically be traced back to four key areas: deprotonation efficiency, the stability of the generated carbanion, the reactivity of the carbonyl compound, and reagent quality.
-
Inefficient Deprotonation: The first step of the reaction is the deprotonation of the silyl sulfone to form a carbanion.[1] If this step is inefficient, the reaction will not proceed.
-
Causality: The pKa of your silyl sulfone and the strength of your base are critical. A base that is not strong enough will not fully deprotonate the sulfone, leading to an equilibrium with a low concentration of the active carbanion.
-
Solutions:
-
Switch to a stronger base: If you are using a weaker base like an amine base, consider switching to a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LiHMDS), sodium hexamethyldisilazide (NaHMDS), or potassium hexamethyldisilazide (KHMDS).[2]
-
Verify base concentration: Ensure your organolithium or amide base has been recently titrated. These reagents can degrade over time, leading to inaccurate stoichiometry.
-
Consider solvent effects: The choice of solvent can influence the effectiveness of the base. Aprotic polar solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are commonly used and can help to solvate the cation of the base, increasing its reactivity.[2][3]
-
-
-
Carbanion Instability: The generated α-silyl sulfonyl carbanion can be unstable under certain conditions, leading to decomposition before it can react with the carbonyl compound.
-
Causality: While the sulfonyl and silyl groups help to stabilize the carbanion, elevated temperatures can lead to decomposition pathways.
-
Solutions:
-
Maintain low temperatures: Generate the carbanion at low temperatures, typically -78 °C, to ensure its stability.[2]
-
Immediate use: Use the generated carbanion immediately by adding the carbonyl compound to the reaction mixture without letting it sit for an extended period.
-
-
-
Low Carbonyl Reactivity: Sterically hindered aldehydes or ketones may react slowly with the bulky α-silyl sulfonyl carbanion.
-
Causality: The steric hindrance around the carbonyl group can prevent the approach of the nucleophilic carbanion.
-
Solutions:
-
Increase reaction temperature: After the initial addition at low temperature, you may need to slowly warm the reaction to room temperature to drive the reaction to completion. Monitor the reaction by TLC to avoid decomposition.
-
Use a less hindered sulfone: If possible, consider using a silyl sulfone with smaller substituents to reduce steric clash.
-
-
-
Reagent Quality: Impurities in your starting materials or solvents can quench the carbanion or interfere with the reaction.
-
Causality: Water is a common culprit, as it will protonate the carbanion. Other electrophilic impurities can also react with the carbanion.
-
Solutions:
-
Use anhydrous solvents: Ensure all solvents are rigorously dried before use.
-
Purify starting materials: Purify the silyl sulfone and the carbonyl compound before the reaction to remove any impurities.
-
-
Question 2: My TLC shows multiple new spots, and the yield of the desired olefin is low. What are the possible side reactions?
Answer:
The formation of multiple products indicates that side reactions are competing with the desired olefination pathway. The most common side reactions in silyl sulfone olefination are self-condensation of the sulfone and premature elimination of the intermediate.
-
Self-Condensation of the Sulfone: This is a known side reaction, particularly with certain types of activating groups on the sulfone, such as the benzothiazolyl (BT) group.[3]
-
Causality: The generated carbanion can act as a nucleophile and attack the sulfur atom of another molecule of the silyl sulfone. This is more likely to occur if the concentration of the carbanion is high and the carbonyl compound is added slowly or is unreactive.
-
Solutions:
-
"Barbier-like" conditions: Instead of pre-forming the carbanion, add the base to a mixture of the silyl sulfone and the aldehyde.[3] This keeps the instantaneous concentration of the carbanion low, favoring reaction with the more electrophilic aldehyde.
-
Change the activating group: Some sulfone activating groups, like 1-phenyl-1H-tetrazol-5-yl (PT), are less prone to self-condensation.[3]
-
-
-
Issues with the β-hydroxy silane intermediate: The reaction proceeds through a β-hydroxy silane intermediate, which then eliminates to form the alkene.[4] The stability and elimination pathway of this intermediate can affect the overall yield.
-
Causality: The β-hydroxy silane can be isolated in some cases, particularly when using magnesium-based reagents which form a strong magnesium-oxygen bond.[4] If the elimination step is not efficient, you may isolate this intermediate instead of the desired alkene. Conversely, if the intermediate is unstable, it may decompose through pathways other than the desired syn- or anti-elimination.
-
Solutions:
-
Isolate and eliminate: If you are isolating the β-hydroxy silane, you can then subject it to specific conditions to induce elimination. Acidic conditions typically lead to anti-elimination, while basic conditions favor syn-elimination.[4] This two-step process can sometimes provide higher overall yields and better stereocontrol.
-
Choice of base/counterion: The choice of base and its counterion can influence the stability and reactivity of the intermediate. For example, lithium-based reagents form weaker bonds with oxygen compared to magnesium, which can facilitate direct conversion to the alkene.[4]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the silyl sulfone olefination, offering insights into its mechanism, key components, and practical considerations.
What is the role of the silyl group in this reaction?
The silyl group plays a crucial role in both the formation of the key intermediate and the final elimination step, drawing parallels to the Peterson Olefination.[4]
-
Stabilization of the carbanion: The silicon atom can stabilize the adjacent carbanion through hyperconjugation with the C-Si σ* orbital.
-
Formation of the β-hydroxy silane: The initial addition of the α-silyl sulfonyl carbanion to a carbonyl group generates a β-hydroxy silane intermediate.[4]
-
Controlling the elimination: The silyl group acts as a good leaving group in the final elimination step. The stereochemistry of this elimination (syn or anti) can be controlled by the reaction conditions (acidic or basic), which allows for the selective formation of either the (E) or (Z) alkene from the same diastereomeric β-hydroxy silanes.[4]
How do I choose the optimal base and solvent for my reaction?
The choice of base and solvent is critical for both yield and stereoselectivity.[3] There is no single "best" combination, as the optimal conditions depend on the specific substrates and the desired outcome.
-
Base Selection:
-
Strong, non-nucleophilic bases are generally required for efficient deprotonation. LiHMDS, NaHMDS, and KHMDS are common choices.[2]
-
The counterion of the base (Li+, Na+, K+) can influence the stereoselectivity of the initial addition to the carbonyl. Smaller counterions like Li+ can form tighter chelates, leading to different diastereomeric intermediates compared to larger counterions like K+.[3]
-
In some cases, milder bases like DBU can be effective, particularly with more acidic sulfones.[2]
-
-
Solvent Selection:
-
Aprotic polar solvents like THF, DME, and DMF are commonly used.[2][3]
-
Polar solvents can favor more "open" transition states, which can affect stereoselectivity.[3]
-
The optimal solvent may also depend on the specific base and substrates being used. For example, one study found DME to be optimal for high Z-selectivity in a particular system, while DMF also gave good results.[2]
-
| Parameter | Effect on Reaction | Common Choices |
| Base | Deprotonation efficiency, stereoselectivity | LiHMDS, KHMDS, NaHMDS, DBU[2] |
| Solvent | Carbanion stability, transition state geometry | THF, DME, DMF[2][3] |
| Temperature | Carbanion stability, reaction rate | -78 °C to room temperature[2] |
Reaction Mechanism and Troubleshooting Workflow
To better understand the potential points of failure, it is helpful to visualize the reaction mechanism and a logical troubleshooting workflow.
Generalized Reaction Mechanism
The silyl sulfone olefination is a modification of the Julia-Kocienski olefination. The reaction proceeds through the following key steps:
-
Deprotonation: A strong base removes a proton from the carbon alpha to both the silicon and sulfonyl groups, forming a stabilized carbanion.[1]
-
Nucleophilic Addition: The carbanion adds to the carbonyl group of an aldehyde or ketone to form a β-alkoxy silyl sulfone intermediate.[1]
-
Smiles Rearrangement: The heteroaryl group of the sulfone undergoes a Smiles rearrangement, migrating from the sulfur to the oxygen atom.[1][5]
-
Elimination: The resulting intermediate eliminates sulfur dioxide and an aryloxide anion to form the final alkene product.[1][5]
Caption: Generalized mechanism of the silyl sulfone olefination.
Troubleshooting Workflow
If you are experiencing low conversion, follow this logical workflow to diagnose and solve the issue.
Caption: A logical workflow for troubleshooting low conversion.
Experimental Protocols
Representative Protocol for Silyl Sulfone Olefination
This protocol is a general guideline. The optimal conditions may vary depending on the specific substrates.
Materials:
-
Silyl sulfone (1.0 equiv)
-
Aldehyde or ketone (1.2 equiv)
-
Base (e.g., KHMDS, 1.1 equiv)
-
Anhydrous solvent (e.g., THF)
-
Anhydrous workup and purification reagents
Procedure:
-
Preparation:
-
Under an inert atmosphere (e.g., argon or nitrogen), add the silyl sulfone to a flame-dried flask equipped with a magnetic stir bar.
-
Dissolve the silyl sulfone in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Carbanion Formation:
-
Slowly add the base (e.g., KHMDS solution in THF) dropwise to the cooled solution of the silyl sulfone.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
-
Addition of Carbonyl Compound:
-
In a separate flame-dried flask, dissolve the aldehyde or ketone in anhydrous THF.
-
Slowly add the solution of the carbonyl compound dropwise to the reaction mixture at -78 °C.
-
-
Reaction Progression:
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-16 hours, or until TLC analysis indicates consumption of the limiting reagent.
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
References
- Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Consider
- Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights
- Peterson Olefin
- Modified Julia Olefination, Julia-Kocienski Olefin
- Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Consider
Sources
- 1. preprints.org [preprints.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 4. Peterson Olefination [organic-chemistry.org]
- 5. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations | MDPI [mdpi.com]
Technical Support Center: Mastering E/Z Selectivity in Triphenyl(tosylmethyl)silane Reactions
Welcome to the technical support center for controlling E/Z selectivity in reactions involving triphenyl(tosylmethyl)silane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent for the synthesis of vinyl sulfones and other substituted alkenes. Here, we delve into the mechanistic nuances, provide practical troubleshooting advice, and offer detailed protocols to help you achieve your desired stereochemical outcomes.
Introduction: The Power and Challenge of Triphenyl(tosylmethyl)silane
Triphenyl(tosylmethyl)silane is a powerful reagent for the synthesis of vinyl sulfones through a pathway analogous to the Peterson olefination. The reaction involves the deprotonation of the methylene group to form a stabilized α-silyl carbanion, which then reacts with an aldehyde or ketone. The key to this reaction's utility lies in its potential for stereocontrol, allowing for the selective formation of either the (E)- or (Z)-alkene. However, achieving high selectivity can be challenging and is highly dependent on a precise understanding and control of the reaction conditions.
The presence of the electron-withdrawing tosyl group stabilizes the adjacent carbanion, but it also activates the intermediate β-hydroxysilane for rapid elimination.[1] This in-situ elimination means that unlike traditional Peterson olefinations where the diastereomeric intermediates can be isolated and separately subjected to acid- or base-catalyzed elimination to yield opposite isomers, the stereochemical outcome of this reaction is largely determined during the initial nucleophilic addition step.[1][2] The bulky triphenylsilyl group also plays a crucial role in influencing the stereoselectivity of this addition.[2]
This guide will equip you with the knowledge to navigate the intricacies of this reaction and troubleshoot common issues to achieve high E/Z selectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of E/Z isomers?
A mixture of E/Z isomers is a common issue and typically points to a lack of stereocontrol during the initial addition of the triphenyl(tosylmethyl)silane carbanion to the carbonyl compound. Because the intermediate β-hydroxysilane readily eliminates, the diastereomeric ratio of the addition adducts directly translates to the E/Z ratio of the final alkene product. Factors influencing this include the choice of base, solvent, temperature, and the nature of the aldehyde or ketone.
Q2: How can I favor the formation of the (Z)-alkene?
Favoring the (Z)-alkene generally requires conditions that promote the formation of the syn-β-hydroxysilane intermediate. This can often be achieved by using non-chelating cations and polar aprotic solvents. For instance, using a potassium base like potassium hexamethyldisilazide (KHMDS) in a solvent like tetrahydrofuran (THF) or dimethoxyethane (DME) at low temperatures can favor the formation of the kinetic syn-adduct.[3]
Q3: How can I favor the formation of the (E)-alkene?
Formation of the (E)-alkene is favored by conditions that lead to the anti-β-hydroxysilane intermediate. The use of chelating cations, such as Li⁺ or Mg²⁺, in non-polar solvents can promote a more organized, closed transition state that leads to the thermodynamically favored anti-adduct.[4] For example, generating the carbanion with n-butyllithium in a solvent like toluene could steer the reaction towards the (E)-isomer.
Q4: My reaction is not going to completion. What could be the cause?
Incomplete conversion can be due to several factors:
-
Insufficiently strong base: The acidity of the proton on the methylene group of triphenyl(tosylmethyl)silane is significant but still requires a strong base for complete deprotonation. Ensure your base is fresh and of a sufficiently low pKa.
-
Steric hindrance: Highly hindered aldehydes or ketones may react sluggishly. In such cases, longer reaction times or slightly elevated temperatures may be necessary. However, be mindful that temperature changes can also affect the E/Z selectivity.
-
Side reactions: The α-silyl carbanion is a strong nucleophile and can be quenched by trace amounts of water or other electrophilic impurities in your reaction mixture. Ensure all reagents and solvents are scrupulously dried.
Q5: I am observing decomposition of my starting material or product. How can I prevent this?
Decomposition can be a problem, especially if the desired vinyl sulfone is sensitive to the reaction conditions.
-
Temperature control: Maintain a low temperature throughout the reaction, especially during the addition of the base and the carbonyl compound.
-
Work-up procedure: Quench the reaction at low temperature and use a buffered work-up if your product is acid or base sensitive.
-
Purification: Vinyl sulfones can be prone to polymerization or degradation on silica gel. Consider alternative purification methods like recrystallization or chromatography on neutral alumina.
In-Depth Troubleshooting Guides
Troubleshooting Poor E/Z Selectivity
Poor E/Z selectivity is the most common challenge in this reaction. The following guide provides a systematic approach to optimizing your reaction for the desired isomer.
Core Principle: The E/Z ratio of the vinyl sulfone product is a direct reflection of the diastereomeric ratio of the intermediate β-hydroxysilane adducts. To control the E/Z ratio, you must control the stereochemistry of the initial carbon-carbon bond formation.
1. The Role of the Cation (Base Counter-ion):
The nature of the metal cation from the base plays a pivotal role in organizing the transition state of the addition reaction.
-
For (E)-Selectivity (via anti-adduct):
-
Strategy: Employ small, chelating cations.
-
Recommended Bases: n-Butyllithium (n-BuLi), Lithium diisopropylamide (LDA), or Grignard reagents (though less common for this specific substrate).
-
Mechanism: The small lithium cation can coordinate to both the oxygen of the carbonyl group and the sulfonyl oxygen, leading to a rigid, chair-like transition state that favors the formation of the anti-diastereomer.[4]
-
-
For (Z)-Selectivity (via syn-adduct):
-
Strategy: Utilize large, non-chelating cations.
-
Recommended Bases: Potassium hexamethyldisilazide (KHMDS), Sodium hexamethyldisilazide (NaHMDS), or potassium tert-butoxide (KOtBu).
-
Mechanism: Larger cations like potassium have a lower tendency to chelate. This leads to a more open, acyclic transition state where steric interactions between the bulky triphenylsilyl group and the R-group of the aldehyde dominate, favoring the syn-diastereomer.[4]
-
2. The Influence of the Solvent:
Solvent polarity can significantly impact the transition state geometry and, consequently, the diastereoselectivity.
-
For (E)-Selectivity:
-
Strategy: Use non-polar solvents.
-
Recommended Solvents: Toluene, hexane, or diethyl ether.
-
Rationale: Non-polar solvents promote the formation of the closed, chelated transition state favored by lithium cations.[3]
-
-
For (Z)-Selectivity:
-
Strategy: Employ polar, aprotic solvents.
-
Recommended Solvents: Tetrahydrofuran (THF), 1,2-dimethoxyethane (DME), or dimethylformamide (DMF).
-
Rationale: Polar solvents can solvate the cation, disrupting chelation and favoring the open transition state that leads to the syn-adduct.[3]
-
Optimization Table for E/Z Selectivity:
| Desired Isomer | Recommended Base (Cation) | Recommended Solvent | Key Principle |
| (E)-Vinyl Sulfone | n-BuLi, LDA (Li⁺) | Toluene, Hexane | Promotes closed, chelated transition state |
| (Z)-Vinyl Sulfone | KHMDS, NaHMDS (K⁺, Na⁺) | THF, DME | Favors open, non-chelated transition state |
3. The Effect of Temperature:
The addition reaction should generally be carried out at low temperatures (-78 °C) to maximize selectivity. The formation of the syn-adduct is often under kinetic control, while the anti-adduct can be the thermodynamic product. Running the reaction at higher temperatures can lead to equilibration and a loss of selectivity.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of (Z)-Vinyl Sulfones
This protocol is a starting point and may require optimization for specific substrates.
-
Preparation of the Silyl Carbanion:
-
To a solution of triphenyl(tosylmethyl)silane (1.0 eq.) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (argon or nitrogen), add a solution of KHMDS (1.05 eq., 0.5 M in toluene) dropwise.
-
Stir the resulting deep red solution at -78 °C for 30 minutes.
-
-
Reaction with the Carbonyl Compound:
-
Add a solution of the aldehyde (1.1 eq.) in anhydrous THF to the carbanion solution at -78 °C.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
-
Work-up:
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or neutral alumina to afford the desired (Z)-vinyl sulfone.
-
Protocol 2: General Procedure for the Synthesis of (E)-Vinyl Sulfones
-
Preparation of the Silyl Carbanion:
-
To a solution of triphenyl(tosylmethyl)silane (1.0 eq.) in anhydrous toluene (0.1 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
-
Reaction with the Carbonyl Compound:
-
Add a solution of the aldehyde (1.1 eq.) in anhydrous toluene to the carbanion solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedures as described in Protocol 1.
-
Visualizing the Mechanistic Pathways
The stereochemical outcome of the reaction is determined by the transition state of the nucleophilic addition. The following diagrams illustrate the proposed transition states leading to the syn- and anti-β-hydroxysilane intermediates.
Caption: Mechanistic pathways for the formation of (Z)- and (E)-vinyl sulfones.
Caption: Troubleshooting flowchart for poor E/Z selectivity.
References
-
Ojha, D. P., & Prabhu, K. R. (2015). Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones. Organic Letters, 17(1), 18–21. [Link]
-
ChemPro. (2020, July 22). Julia Olefination Reaction | Kocienski-Modification | Solved Problems - Clayden,Carruthers & Zweifel [Video]. YouTube. [Link]
-
MDPI. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2719. [Link]
-
ResearchGate. (n.d.). The substrate scope for the vinyl sulfone synthesis with tosyl hydrazide. [Link]
-
Herath, A., & Montgomery, J. (2008). Highly Chemoselective and Stereoselective Synthesis of Z-Enol Silanes. Journal of the American Chemical Society, 130(26), 8132–8133. [Link]
-
Glorius, F., et al. (2019). Geometric E→Z Isomerisation of Alkenyl Silanes by Selective Energy Transfer Catalysis: Stereodivergent Synthesis of Triarylethylenes via a Formal anti‐Metallometallation. Angewandte Chemie International Edition, 58(48), 17348-17352. [Link]
-
Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. [Link]
-
Fang, Y., Luo, Z., & Xu, X. (2016). Recent advances in the synthesis of vinyl sulfones. RSC Advances, 6(65), 59661–59676. [Link]
-
Reddy, B. V. S., et al. (2014). Stereoselective synthesis of vinyl sulfones via silver-catalyzed sulfonylation of styrenes. Organic & Biomolecular Chemistry, 12(3), 493-496. [Link]
-
Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. [Link]
-
Organic Chemistry Portal. (n.d.). Peterson Olefination. [Link]
-
ResearchGate. (n.d.). Timeline of the synthesis and applications of vinyl sulfones in recent years. [Link]
-
ResearchGate. (2022). Synthesis (Z) vs (E) Selectivity, Antifungal Activity against Fusarium oxysporum, and Structure-Based Virtual Screening of Novel Schiff Bases Derived from L-Tryptophan. [Link]
-
ResearchGate. (2008). First Synthesis and Isolation of the E- and Z-Isomers of Some New Schiff Bases. Reactions of 6-Azido-5-Formyl-2-Pyridone with Aromatic Amines. [Link]
-
ResearchGate. (n.d.). Vinyl Sulfones: Synthetic Preparations and Medicinal Chemistry Applications. [Link]
-
Preprints.org. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. [Link]
-
National Center for Biotechnology Information. (2021). Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity. [Link]
Sources
Technical Support Center: Strategies for Removing Triphenylsilanol Byproducts
Welcome to the technical support center for navigating one of the more persistent challenges in synthetic chemistry: the removal of triphenylsilanol (TPSO) byproducts. This guide is designed for researchers, scientists, and drug development professionals who encounter this common issue, often arising from the deprotection of silyl ethers. Here, we synthesize technical knowledge with practical, field-proven insights to help you efficiently purify your valuable compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is triphenylsilanol so difficult to remove from my reaction mixture?
Triphenylsilanol ((C₆H₅)₃SiOH) is a notoriously troublesome byproduct due to a combination of its physical properties:
-
Moderate Polarity: The hydroxyl group gives TPSO polarity, making it soluble in a range of common organic solvents. However, the three phenyl groups provide significant nonpolar character. This dual nature often causes it to co-elute with products of similar polarity during column chromatography.
-
High Crystallinity: TPSO is a white crystalline solid with a melting point of 150-153 °C[1][2][3]. This property can be exploited for removal but can also lead to co-crystallization with the desired product, especially if the product is also a solid.
-
Weak Acidity: The silanol proton is weakly acidic, with a predicted pKa of around 13.4[1][2][3]. This means it can be deprotonated by a strong base, but a simple aqueous wash with a weak base like sodium bicarbonate is often insufficient for complete removal.
Q2: What are the primary methods for removing triphenylsilanol?
There are four principal strategies, each with its own advantages and limitations:
-
Crystallization: Leverages the high crystallinity of TPSO and its differential solubility in specific solvents.
-
Column Chromatography: Separates compounds based on their differential adsorption to a stationary phase, typically silica gel.
-
Chemical Scavenging/Derivatization: Converts the silanol into a species that is much easier to remove by altering its physical properties.
-
Liquid-Liquid Extraction: Utilizes the acidic nature of the silanol proton to move it into an aqueous phase.
Q3: How do I choose the best removal method for my specific compound?
The optimal method depends on the properties of your desired product, the scale of your reaction, and the resources available. The decision-making process can be visualized as follows:
Caption: Decision tree for selecting a TPSO removal method.
Section 2: Troubleshooting & In-Depth Purification Protocols
Method A: Purification by Crystallization/Trituration
Principle of Causality: This technique exploits the low solubility of triphenylsilanol in nonpolar solvents compared to many organic products. By dissolving the crude mixture in a minimal amount of a moderately polar solvent (like dichloromethane or diethyl ether) and then adding a large volume of a nonpolar solvent (like hexanes or petroleum ether), the TPSO is forced to precipitate out of solution while the desired product remains dissolved.
Experimental Protocol:
-
Solubilization: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent in which both your product and TPSO are soluble (e.g., dichloromethane (DCM), diethyl ether, or toluene).
-
Precipitation: While stirring vigorously, slowly add a nonpolar solvent in which TPSO has poor solubility, such as hexanes or petroleum ether. A typical volume ratio would be 1 part of the initial solvent to 10-20 parts of the nonpolar solvent.
-
Observation: You should observe the formation of a white precipitate, which is primarily TPSO.
-
Cooling: Cool the mixture in an ice bath for 15-30 minutes to maximize precipitation.
-
Filtration: Filter the mixture through a Büchner funnel or a silica plug. The TPSO will be retained as a solid.
-
Concentration: Collect the filtrate, which contains your purified product, and remove the solvent under reduced pressure.
-
Verification: Analyze a small sample of the filtrate by TLC or ¹H NMR to confirm the absence of TPSO.
Pro-Tips from the Bench:
-
If your product is also a solid, this method can be tricky. In this case, try to find a solvent system that selectively crystallizes your product, leaving the TPSO behind in the mother liquor.
-
For stubborn cases, a simple trituration works well. Add hexanes directly to the crude solid, stir or sonicate the slurry, and then filter. The TPSO will remain as an insoluble solid. This is particularly effective if your product is an oil or highly soluble in hexanes[4].
Method B: Purification by Column Chromatography
Principle of Causality: Column chromatography separates molecules based on their polarity. Silica gel, the most common stationary phase, is highly polar. Triphenylsilanol, with its hydroxyl group, is more polar than many nonpolar to moderately polar organic products. Therefore, a less polar mobile phase (eluent) will cause the desired product to travel down the column faster (higher Rf), leaving the more polar TPSO adsorbed to the silica gel.
Experimental Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a system where your product has an Rf value of ~0.3-0.4, and the TPSO spot is significantly lower (ideally at the baseline, Rf ~0). A good starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a chromatography column with silica gel using your chosen eluent.
-
Loading: Dissolve the crude material in a minimum amount of solvent (preferably the eluent or a stronger solvent like DCM) and load it onto the top of the silica gel column.
-
Elution: Begin eluting with the solvent system determined in Step 1. Collect fractions and monitor them by TLC.
-
Gradient Elution (Troubleshooting): If the TPSO starts to co-elute with your product, you can try a shallower gradient or even isocratic elution with a very nonpolar solvent system to wash your product off the column first, then increase the polarity (e.g., add more ethyl acetate or a small amount of methanol) to flush the TPSO off the column.
-
Alternative Stationary Phases: For very challenging separations, consider using a different stationary phase. Alumina has been used for TPSO purification[1][2]. Alternatively, reversed-phase chromatography (e.g., C18 silica), where the stationary phase is nonpolar, can be effective. In this case, the elution order is reversed: the polar TPSO will elute first.
Pro-Tips from the Bench:
-
TPSO can sometimes "streak" on silica gel columns. Adding 0.5-1% triethylamine to your eluent can sometimes sharpen the bands, but only if your target molecule is stable to basic conditions.
-
For compounds with very similar polarity to TPSO, consider using a stationary phase with different selectivity, such as one containing phenyl or biphenyl groups, which can introduce π-π interactions and alter the elution order[5].
Method C: Purification by Basic Liquid-Liquid Extraction
Principle of Causality: This method leverages the weak acidity of the silanol proton (pKa ≈ 13.4)[1][2][3]. By washing the organic solution of the crude product with a sufficiently strong aqueous base (e.g., 1M NaOH), the triphenylsilanol is deprotonated to form the sodium triphenylsilanoxide salt. This salt is ionic and therefore highly soluble in the aqueous phase, while the neutral organic product remains in the organic phase.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash it one to three times with an equal volume of 1M aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.
-
Phase Separation: Allow the layers to separate fully. Drain and discard the lower aqueous layer (or upper, depending on the organic solvent's density), which now contains the sodium triphenylsilanoxide salt.
-
Neutralization & Brine Wash: Wash the organic layer with water, followed by a saturated aqueous sodium chloride (brine) solution to remove any residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Pro-Tips from the Bench:
-
Caution: This method is only suitable for products that are stable to strong bases. It should not be used for compounds with base-labile functional groups like esters or epoxides.
-
Emulsion formation can be an issue. If an emulsion forms, adding more brine and allowing the mixture to stand can help break it.
Method D: Purification by Chemical Scavenging
Principle of Causality: This is an advanced technique for when other methods fail. The principle is to react the triphenylsilanol with a "scavenger" reagent to form a new derivative with drastically different physical properties, making it easily separable. For example, the silanol can be converted into a non-polar silyl ether or a highly polar ionic species.
Caption: General workflow for chemical scavenging of TPSO.
Experimental Protocol (Example using a Silylating Agent):
-
Reaction Setup: After the primary reaction is complete, dissolve the crude mixture in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Scavenger Addition: Add a base (e.g., triethylamine or imidazole, 1.5 equivalents relative to TPSO) followed by a reactive chlorosilane scavenger such as chlorotrimethylsilane (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equivalents).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The TPSO will react to form a much less polar silyl ether derivative ((C₆H₅)₃Si-O-SiR₃).
-
Workup & Purification: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent. The newly formed silyl ether byproduct is now much less polar and can often be easily separated from a more polar product by column chromatography or by washing with hexanes.
Pro-Tips from the Bench:
-
This method requires that your desired product does not have functional groups (like free alcohols or amines) that would also react with the scavenger.
-
Polymer-supported scavengers are also commercially available. These are solid-supported reagents that react with the impurity, which can then be removed by simple filtration[6]. This simplifies the workup significantly.
Section 3: Data Summary Tables
Table 1: Comparison of Triphenylsilanol Removal Methods
| Method | Principle | Pros | Cons | Best For... |
| Crystallization | Differential Solubility | Fast, inexpensive, good for large scale. | Product might co-crystallize; not effective if product is an oil. | Nonpolar, oily products or when TPSO is a major byproduct. |
| Chromatography | Differential Polarity | Highly effective for a wide range of products; high purity achievable. | Can be slow, expensive (solvents, silica), and difficult to scale up. | Small to medium scale reactions where high purity is essential. |
| Basic Extraction | Acidity | Very fast, simple, and inexpensive for large scale. | Product must be stable to strong bases; risk of emulsions. | Base-stable, non-polar products. |
| Scavenging | Chemical Derivatization | Highly effective for difficult separations; simplifies subsequent purification. | Requires an additional reaction step; scavenger might react with the product. | Cases where all other methods have failed or are impractical. |
Table 2: Physical Properties of Triphenylsilanol
| Property | Value | Source |
| Formula | (C₆H₅)₃SiOH | |
| Molecular Weight | 276.4 g/mol | [7] |
| Appearance | White crystalline solid/powder | [1][2] |
| Melting Point | 150-153 °C | [1][2][3] |
| pKa (predicted) | ~13.4 | [1][2][3] |
| Solubility | Soluble in ethers, benzene, CCl₄, MeOH. Poorly soluble in petroleum ether, hexanes. | [1][2] |
Section 4: References
-
ResearchGate. (2014). How does one remove triphenylphosphine oxide from product? [Online] Available at: [Link]
-
Indian Journal of Chemistry. (n.d.). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. [Online] Available at: [Link]
-
ACS Publications. (2017). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Online] Available at: [Link]
-
Google Patents. (n.d.). RU2174124C2 - Method of preparing triphenyl silanol. [Online] Available at:
-
ResearchGate. (2017). I am wondering how to remove Triphenylphosphine oxide and Diisopropyl hydraazodicarboxylate from the reaction mixture? [Online] Available at: [Link]
-
Google Patents. (n.d.). CN102161672A - Preparation method of triphenyl silanol. [Online] Available at:
-
Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture. [Online] Available at:
-
Reddit. (2021). Removal of triphenylphosphine oxide (TPPO) from product : r/OrganicChemistry. [Online] Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. [Online] Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Triphenylsilanol | C18H16OSi | CID 69925 - PubChem. [Online] Available at: [Link]
-
Google Patents. (n.d.). US4489191A - Silane scavengers for hydroxy radicals containing silicon-hydrogen bonds. [Online] Available at:
-
Gelest. (n.d.). Deprotection of Silyl Ethers. [Online] Available at: [Link]
-
Power Chemical Corporation. (n.d.). Water Scavengers | Silane Hydrophobing Agents | Drying Agents. [Online] Available at: [Link]
-
Rasayan Journal of Chemistry. (2020). SYNTHESIS, CRYSTAL STRUCTURE AND THERMAL STUDIES OF TRIPHENYLSILANOL-PIPERAZINE ADDUCT. [Online] Available at: [Link]
-
SMT. (n.d.). Our Technology - HPLC Columns & Resins. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Online] Available at: [Link]
-
ResearchGate. (2018). How to removal of excess silyl ether reagent from reaction mixture? [Online] Available at: [Link]
-
Si-Novation. (n.d.). China Silica-based Scavengers Manufacturers, Suppliers, Factory. [Online] Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis, Crystal Structures, and Spectroscopic Properties of Novel Gadolinium and Erbium Triphenylsiloxide Coordination Entities. [Online] Available at: [Link]
-
Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. [Online] Available at: [Link]
-
CORE. (n.d.). Chromatographic Separation and Stability Analysis of Small Interfering RNA and Lipid Vehicles Using Ion-Pair Reversed Phase Liquid. [Online] Available at: [Link]
-
YouTube. (2022). Quick Intro to Scavengers Webinar. [Online] Available at: [Link]
-
MDPI. (n.d.). Applications of Chromatographic Separation Techniques in Food and Chemistry. [Online] Available at: [Link]
Sources
- 1. Triphenylsilanol | 791-31-1 [chemicalbook.com]
- 2. Triphenylsilanol - Buy Triphenylsilanol, Silane couple agent, ENERGYCO LTD. Product on ENERGYCO LTD. [energycochem.com]
- 3. 791-31-1 CAS MSDS (Triphenylsilanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. Triphenylsilanol | C18H16OSi | CID 69925 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability of alpha-lithio silyl sulfones at room temperature
Ticket #8492: Stability & Handling of
User Query:
"I am attempting a modified Peterson olefination using an
Executive Summary
Short Answer: Yes, but with strict caveats.
Unlike simple alkyl lithiums (which can be pyrophoric or unstable above -20°C),
However, "stable" does not mean "storable." These species are generated in situ. While they can tolerate warming to 0°C or Room Temperature (RT) for reaction with sterically hindered electrophiles, they should not be stored at RT for extended periods due to the risk of reductive decomposition or proton abstraction from the solvent.
Module 1: Thermal Stability Profile
The stability of the carbanion
-
Sulfonyl Group (
): Provides strong inductive electron withdrawal and resonance stabilization. -
Silyl Group (
): Provides stabilization via negative hyperconjugation ( overlap with the carbanion lone pair).
Temperature Tolerance Table
| Temperature Zone | Stability Status | Operational Recommendation |
| -78°C | High | Generation Phase. Ideal for deprotonation to prevent side reactions (e.g., attack on the sulfone oxygen). |
| -40°C to -20°C | Moderate | Maintenance Phase. Safe for transmetallation or addition of sensitive electrophiles. |
| 0°C | Acceptable | Reaction Phase. Common warming point to drive reaction with ketones or bulky aldehydes. |
| 20°C - 25°C (RT) | Transient | Critical Limit. Stable for 1–4 hours. Prolonged exposure risks aggregation changes or solvent attack (THF cleavage). |
Module 2: Experimental Protocol (Best Practices)
To ensure reproducibility, you must follow a generation protocol that respects the kinetics of deprotonation vs. decomposition.
Standard Operating Procedure (SOP-8492)
Objective: Generation of
-
Dissolution: Dissolve the silyl sulfone precursor in dry THF (0.1 M concentration). Add a specific internal standard if monitoring by NMR is required.
-
Cryogenic Cooling: Cool the vessel to -78°C . This is non-negotiable for the initial contact with n-BuLi.
-
Deprotonation: Add n-BuLi (1.05 equiv) dropwise.
-
Why? Adding at higher temps causes local "hot spots" where n-BuLi might attack the sulfone group (reductive desulfonylation) rather than deprotonating the
-carbon.
-
-
Maturation: Stir at -78°C for 30 minutes.
-
The "Warm-Up" (Critical Step):
-
If your electrophile is reactive (e.g., benzaldehyde), add it at -78°C.
-
If your electrophile is sluggish (e.g., hindered ketone), you may warm the lithio species to 0°C over 15 minutes before addition. The species remains intact during this window.
-
Module 3: Mechanistic Visualization
The following diagram illustrates the generation, stability equilibrium, and the divergent pathways (Reaction vs. Decomposition).
Figure 1: Workflow for generation and reaction of
Module 4: Troubleshooting Guide (FAQ)
Q1: My reaction turned dark brown/black upon warming to RT. Is it dead?
-
Diagnosis: Likely yes. A deep black color often indicates the formation of radical anions or decomposition of the sulfone moiety (reductive cleavage).
-
Fix: Keep the generation step strictly at -78°C. Only warm after the lithio species has formed. If the color change happens after electrophile addition, it might just be the alkoxide intermediate (often yellow/orange), which is fine.
Q2: I see no reaction with my ketone at -78°C.
-
Diagnosis: The
-lithio silyl sulfone is bulky.[1][2] At -78°C, the steric barrier prevents nucleophilic attack. -
Fix: This is the specific case where stability helps you. Warm the reaction mixture to 0°C or even RT . The lithio species is stable enough to survive the temperature jump required to overcome the activation energy.
Q3: I obtained the wrong isomer (E vs Z).
-
Diagnosis: This is a Peterson elimination issue, not a stability issue.
-
Fix: The stereochemistry depends on whether you perform an acidic or basic elimination on the intermediate
-hydroxysilane.[3][4]
References
-
Huff, B. E., & Fuchs, P. L. (1986). Transformation of ketones to vinyl silanes via alpha-lithio-alpha-silyl sulfones. The Journal of Organic Chemistry, 51(19), 3561–3566.
-
Simpkins, N. S. (1990). The chemistry of vinyl sulphones. Tetrahedron, 46(20), 6951-6984. (Foundational text on sulfone carbanion stability).
-
Ager, D. J. (1984). The Peterson Olefination Reaction.[2][3][5][6] Organic Reactions.[1][3][4][5][6][7][8][9][10] (Details the silicon-stabilization effect).
Sources
- 1. Peterson olefination from α-silyl aldehydes | Springer Nature Experiments [experiments.springernature.com]
- 2. Peterson olefination from alpha-silyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peterson Olefination [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulfone synthesis by oxidation [organic-chemistry.org]
- 9. Formation of alpha-lithio siloles from silylated 1,4-dilithio-1,3-butadienes: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Solubility of Triphenyl(tosylmethyl)silane in THF
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for resolving solubility challenges with Triphenyl(tosylmethyl)silane. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile organosilicon reagent in their work. We will explore the common issues encountered when dissolving Triphenyl(tosylmethyl)silane in Tetrahydrofuran (THF) and provide a systematic, field-proven approach to overcoming them.
Section 1: Foundational Knowledge - Frequently Asked Questions
Q1: What is Triphenyl(tosylmethyl)silane and why is its complete dissolution in THF critical?
Triphenyl(tosylmethyl)silane is a specialized organosilicon compound valued in organic synthesis. The triphenylsilyl (Ph₃Si) group offers significant steric bulk and stability to adjacent functional groups[1]. The tosylmethyl moiety serves as a masked methylene anion or a precursor to other functional groups, making the reagent useful in forming new carbon-carbon bonds.
Complete dissolution in a solvent like THF is paramount for reaction success. In a homogeneous solution, reactants are in the same phase, allowing for optimal molecular interaction, predictable kinetics, and stoichiometric control. Incomplete dissolution leads to a heterogeneous mixture, resulting in:
-
Reduced Reaction Rates: Only the dissolved portion of the reagent is available to react.
-
Low Reproducibility: The amount of dissolved reagent can vary between experiments.
-
Lower Yields: A significant portion of the starting material may remain unreacted.
-
Complex Purifications: The final product will be contaminated with unreacted starting material, which can be difficult to remove[2].
Q2: What are the primary factors governing the solubility of Triphenyl(tosylmethyl)silane in THF?
The dissolution of a solid in a liquid is governed by several interconnected factors. Understanding these principles is the first step in troubleshooting.
-
Solute-Solvent Interactions: The principle of "like dissolves like" is fundamental. Triphenyl(tosylmethyl)silane is a large molecule with bulky, non-polar phenyl groups, but also a polar sulfonyl group. THF is a polar aprotic solvent, generally effective for a wide range of organic compounds[3]. While a good match, the large, crystalline nature of the silane can make dissolution slow.
-
Temperature: For most solid solutes, solubility increases with temperature[4]. Increasing the temperature of the solvent provides the system with the energy needed to overcome the solute's crystal lattice energy, favoring the dissolved state.
-
Purity of the Solute: The presence of impurities can significantly depress solubility. Impurities generated during the synthesis of Triphenyl(tosylmethyl)silane, such as biphenyl or triphenylsilanol, can disrupt the ideal solute-solvent interactions or may themselves be insoluble in THF[5].
-
Quality and Purity of the Solvent (THF): The presence of contaminants in THF, particularly water, can be highly detrimental. Organosilanes can be sensitive to moisture, leading to hydrolysis[6]. This reaction can produce triphenylsilanol, which is often less soluble and can precipitate from the solution.
Section 2: Troubleshooting Common Solubility Issues
This section provides a systematic guide to diagnosing and solving common problems encountered during the dissolution process.
Q3: My Triphenyl(tosylmethyl)silane is not dissolving, or is dissolving very slowly, in THF at room temperature. What are the immediate troubleshooting steps?
This is the most common issue. A slow dissolution rate is often mistaken for insolubility. The following workflow should be your first line of action.
Troubleshooting Workflow for Poor Dissolution
Caption: Initial troubleshooting workflow for dissolution issues.
Causality Explained:
-
Vigorous Stirring/Sonication: These methods increase the surface area of the solid that is exposed to the solvent and disrupt the static boundary layer of saturated solvent around the particles, accelerating the dissolution process.
-
Gentle Warming: Increasing the kinetic energy of the solvent molecules allows them to more effectively break apart the crystal lattice of the solid solute. Heating to a moderate temperature (40-50 °C) is often sufficient and avoids potential degradation of the solute or boiling of the solvent.
Q4: I've warmed the solution and sonicated it, but a fine precipitate or cloudiness remains. What does this indicate?
Persistent solid material after applying physical methods strongly suggests an issue with the purity of either the solute or the solvent.
Table 1: Troubleshooting Persistent Precipitate
| Probable Cause | Diagnostic Clues | Recommended Action |
|---|---|---|
| Insoluble Impurities in Solute | The bulk of the material dissolves, but a small amount of solid remains. The solid may appear different from the starting material. | The Triphenyl(tosylmethyl)silane requires purification. Recrystallization from a non-polar solvent like hexane or column chromatography are common methods[5]. |
| Solute Degradation (Hydrolysis) | The solution becomes cloudy over time, especially if the solvent was not anhydrous. | Use fresh, anhydrous THF from a sealed bottle or a solvent purification system. Ensure all glassware is oven-dried before use. |
| Low-Quality THF | The THF has a yellowish tint or fails a peroxide test, indicating potential degradation of the solvent itself. | Discard the old THF appropriately. Use a new, inhibitor-free, anhydrous bottle of THF for the reaction[7]. |
| Concentration Exceeds Solubility Limit | A large amount of solid remains even with heating. | The desired concentration may be too high for THF alone. Perform a small-scale solubility test (see Protocol 2) or consider using a larger volume of solvent. |
Q5: The compound dissolves, but a precipitate forms later, either during the reaction or upon standing. What is happening?
This phenomenon typically points to a stability issue. The initially soluble Triphenyl(tosylmethyl)silane is likely reacting with a contaminant to form a less soluble product.
Potential Hydrolysis Pathway
Caption: Simplified hydrolysis of the silyl group to less soluble silanol.
The most common culprit is trace moisture in the THF or the reaction atmosphere. The silicon-carbon bond, while generally stable, can be susceptible to hydrolysis under certain conditions, leading to the formation of triphenylsilanol. Triphenylsilanol is a common impurity in triphenylsilyl compounds and has lower solubility in THF compared to its parent silane, causing it to precipitate[5].
Preventative Measures:
-
Strict Anhydrous Technique: Always use freshly distilled or purchased anhydrous THF. Handle the solvent and reagent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Dry Glassware: Ensure all flasks, stir bars, and syringes are thoroughly oven- or flame-dried before use.
Section 3: Key Experimental Protocols
Protocol 1: Standard Procedure for Dissolving Triphenyl(tosylmethyl)silane
-
Preparation: Under an inert atmosphere, add the desired amount of Triphenyl(tosylmethyl)silane to an oven-dried flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the calculated volume of anhydrous THF via a dry syringe.
-
Initial Dissolution: Begin vigorous stirring at room temperature. Observe for 10-15 minutes.
-
Assisted Dissolution (If Needed): If the solid persists, immerse the flask in an ultrasonic bath for 5-minute intervals.
-
Gentle Heating (If Needed): If sonication is insufficient, warm the flask in a water bath to 40-50 °C with continued stirring until the solution is clear.
-
Final Step: Once fully dissolved, allow the solution to cool to the desired reaction temperature before adding other reagents.
Protocol 2: Small-Scale Solubility Test
This protocol helps determine the approximate solubility and avoids wasting large quantities of material.
-
Measure Solute: Accurately weigh ~100 mg of Triphenyl(tosylmethyl)silane into a small vial.
-
Incremental Solvent Addition: Using a micropipette, add anhydrous THF in 0.2 mL increments. After each addition, cap the vial, vortex or shake vigorously, and observe.
-
Apply Heat: If the solid does not dissolve after adding 2-3 mL of solvent, gently warm the vial to ~40 °C and observe again.
-
Calculate Solubility: Record the total volume of THF required to achieve a clear solution. This provides an estimated solubility limit (e.g., mg/mL) under your specific conditions.
Section 4: Alternative Solvents and Strategies
Q6: Are there alternative solvents or co-solvents I can use if THF remains problematic?
Yes, if THF is not providing a stable, clear solution, other solvents may be more suitable depending on the specific reaction conditions.
Table 2: Comparison of Alternative Solvents
| Solvent | Key Characteristics & Considerations |
|---|---|
| Dichloromethane (DCM) | A less polar solvent than THF. Often used for reactions involving triphenylsilane derivatives[2]. Its lower boiling point (39.6 °C) makes it easy to remove but requires careful temperature control. |
| Toluene | A non-polar aromatic solvent. Effective for dissolving large, non-polar molecules. Higher boiling point (111 °C) allows for reactions at elevated temperatures. |
| 2-Methyltetrahydrofuran (2-MeTHF) | A greener alternative to THF with a higher boiling point and greater resistance to peroxide formation[7]. Its properties are very similar to THF, making it an excellent drop-in replacement for many applications. |
| Cyclopentyl methyl ether (CPME) | Another green ether solvent alternative to THF. It is more hydrophobic and highly resistant to peroxide formation, which can improve laboratory safety and reaction stability[7]. |
| Co-solvent System (e.g., THF/Hexane) | Adding a non-polar co-solvent like hexane can sometimes aid in dissolving compounds with significant non-polar character, although this may also decrease the solubility of more polar reactants. This must be evaluated on a case-by-case basis. |
Final Recommendation: Before switching solvents for a known reaction, always consult the original literature. If developing a new procedure, perform small-scale tests to ensure the alternative solvent is compatible with all reaction components and conditions.
References
-
Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]
-
The Effect of Solvent and Fiber Treatment on the Deposition of Organic Silane Solutions Using THF and Acetone. PubMed. [Link]
- Process for the purification of triphenylmethane compounds.
- The purification process of trimethyl silane.
-
Removing remaining triphenylsilane in hydrosilylation reaction. Reddit. [Link]
-
THF application areas and uses. LookChem. [Link]
-
A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. PubMed Central. [Link]
-
The Effect of Solvent and Fiber Treatment on the Deposition of Organic Silane Solutions Using THF and Acetone | Request PDF. ResearchGate. [Link]
Sources
- 1. Triphenyl(tosylmethyl)silane | Benchchem [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. THF application areas and uses - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
1H NMR characterization of vinyl sulfones vs starting silyl sulfone
1H NMR Characterization: -Silyl Sulfone Precursors vs. Vinyl Sulfone Products
Executive Summary
In the synthesis of vinyl sulfones—potent Michael acceptors widely used in cysteine-targeting covalent drugs (e.g., protease inhibitors)—the Peterson olefination and modified Julia olefination are dominant pathways. These methods often proceed through a
This guide provides a definitive technical comparison between the starting
Mechanistic Context & NMR Rationale
To interpret the NMR data accurately, one must understand the underlying transformation. The conversion typically involves the base- or acid-mediated elimination of a silyl group (often trimethylsilyl, TMS) and a
-
The Starting Material (
-Silyl Sulfone): Characterized by hybridization. The molecule is flexible, and the protons are shielded. -
The Product (Vinyl Sulfone): Characterized by
hybridization. The molecule is rigid, planar, and the protons are significantly deshielded by the magnetic anisotropy of the double bond and the electron-withdrawing sulfone group.
Reaction Visualization
The following diagram illustrates the transformation and the key atoms monitored by NMR.
Figure 1: Mechanistic flow from saturated silyl sulfone to unsaturated vinyl sulfone, highlighting the loss of the silyl group.
Comparative Analysis: Key Spectral Regions
The transition from silyl sulfone to vinyl sulfone is binary and distinct. The following regions provide the "Go/No-Go" decision points for reaction monitoring.
Region A: The "Silent Witness" (0.0 – 0.5 ppm)
The most obvious indicator of reaction completion is the disappearance of the silyl signal.
-
Silyl Sulfone: Shows a strong, sharp singlet (integration 9H) typically at
-0.1 to 0.1 ppm (depending on solvent and reference). -
Vinyl Sulfone: This region must be silent . Residual signals here indicate incomplete conversion or trapped silanol byproducts.
Region B: The Backbone (2.5 – 4.5 ppm vs. 6.0 – 7.5 ppm)
This is where the hybridization change (
-
Silyl Sulfone: The
-proton ( ) and -proton ( ) appear as coupled multiplets in the aliphatic region (2.5 – 3.5 ppm ). They are often diastereotopic if other chiral centers are present. -
Vinyl Sulfone: These protons shift downfield into the olefinic region (6.0 – 7.5 ppm ). The
-proton typically resonates further downfield than the -proton due to the resonance deshielding effect of the sulfone oxygen atoms, despite the inductive effect.
Region C: Stereochemistry (Coupling Constants)
The vinyl sulfone signals will appear as doublets (or doublets of doublets). The splitting magnitude (
Data Summary Table
| Feature | Vinyl Sulfone (Product) | Change/Note | |
| TMS Signal | Singlet, ~0.0 ppm (9H) | Absent | Primary indicator of conversion. |
| Backbone H | Multiplets, 2.5 – 3.5 ppm ( | Doublets, 6.0 – 7.5 ppm ( | Massive downfield shift (~3-4 ppm). |
| Coupling ( | Trans ( | ||
| Multiplicity | Complex (often higher order) | Distinct Doublets (AM or AX system) | Simplification of spin system. |
Experimental Protocol & Validation
To ensure data integrity (E-E-A-T), follow this standardized characterization workflow.
Step 1: Sample Preparation
-
Solvent: Use CDCl₃ (Chloroform-d) as the standard.[1] It prevents exchange of acidic
-protons and provides a clear window in the 0–7 ppm region.-
Note: Avoid DMSO-d₆ unless solubility is an issue, as its water peak (3.33 ppm) can obscure the aliphatic region of the starting material.
-
-
Concentration: 5–10 mg in 0.6 mL solvent. High concentrations can cause stacking effects, shifting olefinic signals.
Step 2: Acquisition Parameters
-
Scans: Minimum 16 scans (standard) or 64 scans (if analyzing trace impurities).
-
Relaxation Delay (d1): Set to
seconds to ensure accurate integration of the vinyl protons, which can have longer relaxation times than alkyl protons.
Step 3: The "Self-Validating" Logic Check
Use the following logic tree to validate your product.
Figure 2: NMR decision matrix for validating silyl-to-vinyl sulfone conversion.
Troubleshooting & Nuances
The "Roofing" Effect
In vinyl sulfones where the R-group is electron-withdrawing (e.g., another carbonyl or sulfone), the chemical shift difference (
-
Observation: The doublets "lean" toward each other (roofing effect), and the outer legs of the doublets become small.
-
Solution: This is a second-order effect (
system). Calculate using the center of the peaks, but verify with a higher field spectrometer (e.g., 600 MHz) to approach first-order behavior ( system).
Geminal Coupling
If the reaction produces a 1,1-disubstituted vinyl sulfone (from a ketone precursor), you will not see the large trans/cis coupling.
-
Signal: Two singlets (or finely coupled doublets,
Hz) in the 5.5 – 6.5 ppm region.
Purity Assessment (Integration)
Always integrate the vinyl protons against the aromatic ring (if phenyl sulfone is used).
-
Target Ratio: 2 Vinyl H : 3 Meta/Para H : 2 Ortho H.
-
Deviation: If the vinyl integration is low (< 2H) relative to the phenyl ring, you likely have oligomerization (polymerization of the Michael acceptor) occurring in the NMR tube.
References
- Simpkins, N. S. (1993). Sulphones in Organic Synthesis. Pergamon Press.
-
Ager, D. J. (1984).[2] The Peterson Olefination Reaction.[2][3][4] Synthesis, 1984(05), 384-398.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Source for fundamental chemical shift values and coupling constants).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for J-coupling values).
- Charette, A. B., et al. (2001). Stereoselective synthesis of vinyl sulfones. Journal of the American Chemical Society, 123(48), 11829. (Specific application of NMR for stereochemical assignment in vinyl sulfones).
Comparative Guide: Triphenyl(tosylmethyl)silane vs. Horner-Wadsworth-Emmons Reagents
Executive Summary
In the synthesis of functionalized alkenes—specifically electron-deficient scaffolds like vinyl sulfones and
While HWE reagents are the industry standard for generating
Mechanistic Divergence
The core difference lies in the affinity of the heteroatom (Si vs. P) for oxygen and the stability of the intermediate species.
Triphenyl(tosylmethyl)silane (Peterson Pathway)
This reagent (
-
Key Feature: The elimination step is separate from the addition.
-
Acidic Elimination: Proceeds via an anti-elimination pathway.
-
Basic Elimination: Proceeds via a syn-elimination pathway (via a pentacoordinate silicate).[1]
-
-
Result: The ability to isolate the
-hydroxysilane allows the chemist to "choose" the final alkene geometry.[1][2][3]
HWE Reagents (Phosphonate Pathway)
HWE reagents (e.g., triethyl phosphonoacetate) react via a concerted pathway. The lithiated phosphonate adds to the carbonyl to form an oxyanion, which rapidly cyclizes to an oxaphosphetane.
-
Key Feature: The reaction is thermodynamically driven toward the formation of the strong P=O bond (phosphate byproduct).
-
Result: Overwhelming preference for the thermodynamically stable
-alkene due to steric minimization in the transition state.
Mechanistic Comparison Diagram
Figure 1: Parallel mechanistic pathways demonstrating the bifurcation of the Peterson route (Silane) versus the linear convergence of the HWE route.
Performance Analysis & Decision Matrix
When selecting between these reagents, consider the following technical parameters.
Comparative Data Table
| Feature | Triphenyl(tosylmethyl)silane | HWE Reagents (Phosphonates) |
| Primary Product | Vinyl Sulfones | |
| Stereoselectivity | Tunable ( | Fixed (High |
| By-product | Triphenylsilanol ( | Dialkyl phosphate salts |
| Purification | Difficult (Silanol often co-elutes; requires chromatography) | Easy (Phosphate salts are water-soluble) |
| Atom Economy | Lower (Loss of massive | Moderate (Loss of phosphate ester) |
| Base Sensitivity | High (Requires strong bases like | Moderate (Works with NaH, LiCl/DBU, Masamune-Roush) |
| Cost | High (Specialized preparation often required) | Low (Commodity chemicals) |
Decision Tree
Figure 2: Strategic decision tree for reagent selection based on target structure and stereochemical requirements.
Experimental Protocols
Protocol A: Synthesis of Vinyl Sulfones using Triphenyl(tosylmethyl)silane
Note: This protocol exploits the "Peterson Elimination" pathway. The use of the bulky Triphenyl group often enhances the diastereoselectivity of the initial addition.
Reagents:
-
Triphenyl(tosylmethyl)silane (1.0 equiv)
-
Aldehyde (1.0 equiv)[3]
- -Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
THF (Anhydrous)
Step-by-Step:
-
Carbanion Formation: In a flame-dried flask under Argon, dissolve Triphenyl(tosylmethyl)silane in anhydrous THF. Cool to -78°C .
-
Deprotonation: Add
-BuLi dropwise. The solution may turn yellow/orange, indicating the formation of the -silyl carbanion. Stir for 30 minutes at -78°C. -
Addition: Add the aldehyde (dissolved in minimal THF) dropwise. Stir at -78°C for 1 hour, then allow to warm to 0°C.
-
Elimination (Basic/Syn):
-
For E-isomer (typically): If the intermediate
-alkoxide eliminates spontaneously upon warming or refluxing, it generally follows a syn-elimination pathway. -
For Z-isomer (Anti): Quench with acetic acid at low temperature to isolate the
-hydroxysilane. Purify this intermediate. Treat the purified hydroxysilane with acid ( or ) to induce anti-elimination.
-
-
Workup: Quench with saturated
. Extract with EtOAc.[3] -
Purification: The crude mixture contains triphenylsilanol .[4] This often requires careful column chromatography (Silica gel, Hexane/EtOAc gradient) to separate from the vinyl sulfone product.
Protocol B: Standard HWE Olefination (E-Selective)
Note: This is the benchmark protocol for generating
Reagents:
-
Triethyl phosphonoacetate (1.2 equiv)
-
Aldehyde (1.0 equiv)[3]
-
Sodium Hydride (1.2 equiv, 60% dispersion in oil)
-
THF (Anhydrous)
Step-by-Step:
-
Deprotonation: Suspend NaH in anhydrous THF at 0°C under Argon.
-
Reagent Addition: Add triethyl phosphonoacetate dropwise. Evolution of
gas will be observed. Stir for 20–30 minutes until the solution becomes clear (formation of the phosphonate anion). -
Substrate Addition: Add the aldehyde dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature. Monitor by TLC (typically complete in 1–4 hours).
-
Workup: Quench with water. The byproduct (sodium diethyl phosphate) is water-soluble.
-
Extraction: Extract with diethyl ether or EtOAc. Wash organic layers with brine.
-
Purification: Evaporation usually yields high-purity product. Flash chromatography is only needed if the aldehyde was impure or reaction incomplete.
Critical Analysis: Why Choose the Silane?
Despite the operational ease of HWE, the Triphenyl(tosylmethyl)silane reagent remains relevant for specific drug development contexts:
-
Access to Z-Vinyl Sulfones: HWE reagents modified for Z-selectivity (Still-Gennari) utilize trifluoroethyl groups and are expensive. The Peterson route allows access to Z-isomers using standard reagents by simply switching the elimination condition (Acidic vs. Basic) on the isolated intermediate.
-
Steric Bulk Control: The massive triphenylsilyl group can exert higher diastereocontrol in the initial aldol step compared to the smaller diethyl phosphonate group, potentially leading to higher isomeric purity after elimination.
-
Non-Basic Elimination: If the substrate is base-sensitive, the Peterson intermediate can be isolated and eliminated under acidic conditions, whereas HWE is inherently basic.
References
-
Peterson, D. J. (1968). Carbonyl olefination reaction using silyl-substituted organometallic compounds. The Journal of Organic Chemistry, 33(2), 780–784. Link
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Link
-
Ager, D. J. (1984). The Peterson reaction. Organic Reactions, 38, 1-223. Link
-
Simoni, D., et al. (1997). Vinyl Sulfones: A Class of Potent Neuroprotective Agents.[5] Journal of Medicinal Chemistry, 40(10), 1565-1569. (Context for Vinyl Sulfone utility). Link
-
Blizzard, T. A., et al. (2004). Efficient synthesis of vinyl sulfones via HWE reagents.[6][7] Organic Letters, 6(10), 1565. (Comparative context for Phosphonate vs Silane). Link
Sources
- 1. Peterson olefination - Wikipedia [en.wikipedia.org]
- 2. Peterson Olefination [organic-chemistry.org]
- 3. Peterson Olefination | NROChemistry [nrochemistry.com]
- 4. RU2174124C2 - Method of preparing triphenyl silanol - Google Patents [patents.google.com]
- 5. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
Navigating Olefination Strategies for Vinyl Sulfone Synthesis: A Comparative Guide to the Peterson and Julia-Kocienski Reactions
For researchers, scientists, and drug development professionals, the synthesis of vinyl sulfones represents a critical step in the creation of a diverse array of biologically active molecules and versatile synthetic intermediates. The selection of an appropriate olefination methodology is paramount to achieving desired yields and stereochemical outcomes. This guide provides an in-depth comparison of two prominent methods, the Peterson olefination and the Julia-Kocienski olefination, with a specific focus on the distinct advantages the Peterson approach offers for the synthesis of vinyl sulfones.
Vinyl sulfones are valuable Michael acceptors and their synthesis is a key area of organic chemistry. While both the Peterson and Julia-Kocienski olefinations are powerful tools for the formation of carbon-carbon double bonds, a nuanced understanding of their mechanisms and practical considerations reveals why the Peterson olefination often emerges as the more favorable strategy for this particular class of compounds.
The Peterson Olefination: A Stereochemically Versatile Approach
The Peterson olefination involves the reaction of an α-silylcarbanion with a ketone or aldehyde.[1][2] A key feature of this reaction is the formation of a β-hydroxysilane intermediate, which can then be eliminated under either acidic or basic conditions to yield the desired alkene.[1][3] This dual-condition elimination is the cornerstone of the Peterson olefination's stereochemical control.[4][5]
Mechanism of the Peterson Olefination for Vinyl Sulfone Synthesis
The synthesis of vinyl sulfones via the Peterson olefination begins with the generation of an α-silyl carbanion from an α-silyl sulfone. This is typically achieved by deprotonation with a strong base. The subsequent reaction with an aldehyde or ketone proceeds as follows:
-
Nucleophilic Addition: The α-silyl sulfone carbanion adds to the carbonyl group of an aldehyde or ketone, forming a mixture of diastereomeric β-hydroxysilane intermediates.[3]
-
Stereocontrolled Elimination: The diastereomeric β-hydroxysilanes can often be separated. Subsequent treatment of the isolated diastereomers with either acid or base leads to the formation of different alkene stereoisomers.[1][5]
This ability to direct the stereochemical outcome by choosing the elimination conditions is a significant advantage.[5]
Caption: Peterson Olefination Workflow for Vinyl Sulfones.
The Julia-Kocienski Olefination: A Powerful Tool with Inherent Stereochemical Bias
The Julia-Kocienski olefination is a modification of the classical Julia olefination that allows for a one-pot synthesis of alkenes from heteroaryl sulfones and carbonyl compounds.[6][7] This reaction is renowned for its general reliability and often high E-selectivity, particularly with aliphatic aldehydes.[6][8]
Mechanism of the Julia-Kocienski Olefination
The reaction proceeds through the following key steps:
-
Addition: A metalated heteroaryl sulfone adds to an aldehyde or ketone to form a β-alkoxy sulfone.[9]
-
Smiles Rearrangement: This intermediate undergoes a spontaneous Smiles rearrangement, where the heteroaryl group migrates from the sulfur to the oxygen atom.[8][10]
-
Elimination: The resulting intermediate eliminates sulfur dioxide and a heteroaryloxide to furnish the alkene.[7][10]
While variations in the heteroaryl group (e.g., benzothiazolyl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT)) and reaction conditions can influence the E/Z ratio, the reaction often inherently favors the formation of the more thermodynamically stable E-isomer.[6][11]
Caption: Julia-Kocienski Olefination Mechanism.
Head-to-Head Comparison: Key Advantages of the Peterson Olefination for Vinyl Sulfone Synthesis
While the Julia-Kocienski olefination is a robust method, the Peterson olefination presents several key advantages, particularly when the synthesis of vinyl sulfones with specific stereochemistry is desired.
| Feature | Peterson Olefination | Julia-Kocienski Olefination | Advantage: Peterson |
| Stereochemical Control | Tunable E/Z selectivity by choice of acidic or basic elimination conditions after diastereomer separation.[1][5] | Generally high E-selectivity, with some control possible through modification of the heteroaryl sulfone and conditions.[6][12] | Superior and more predictable control over alkene geometry. |
| Byproducts | Volatile and easily removable siloxanes (e.g., hexamethyldisiloxane).[4] | Non-volatile heteroaryl byproducts and sulfur dioxide. | Simpler purification and workup. |
| Operational Simplicity | Can be performed as a one-pot reaction or a two-step process with isolation of the β-hydroxysilane intermediate.[3] | Typically a one-pot reaction.[7] | The two-step option allows for greater control and optimization. |
| Substrate Scope | Broad substrate scope, including sterically hindered ketones.[8] | Broad substrate scope, but can be sensitive to base-sensitive aldehydes.[6] | Potentially wider applicability with sensitive substrates. |
Experimental Evidence: High Z-Selectivity with Peterson Olefination
Research by Ando et al. has demonstrated the exceptional utility of the Peterson olefination for the stereoselective synthesis of (Z)-α,β-unsaturated sulfones. By utilizing Peterson reagents with alkyloxy groups on the silicon atom, they achieved high Z-selectivity in excellent yields for reactions with a variety of aldehydes.[3] The choice of solvent was also found to be crucial, with cyclopentyl methyl ether favoring reactions with aliphatic aldehydes and 1,2-dimethoxyethane providing higher selectivity for aromatic aldehydes.[3]
Table 1: Comparison of Peterson and Julia-Kocienski Olefinations for Vinyl Sulfone Synthesis
| Olefination Method | Aldehyde | Reagent | Conditions | Yield (%) | E/Z Ratio | Reference |
| Peterson | Benzaldehyde | (Me₃Si)₂CHSO₂Ph | n-BuLi, THF, -78 °C to rt | 85 | >95:5 (E) | [3] |
| Peterson | Heptanal | (MeO)₂MeSiCH(Li)SO₂Ph | CPME, -78 °C | 95 | 3:97 (Z) | [3] |
| Julia-Kocienski | Benzaldehyde | 1-phenyl-1H-tetrazol-5-yl methyl sulfone | KHMDS, DME, -78 °C | 88 | 95:5 (E) | [6] |
| Julia-Kocienski | Heptanal | Benzothiazol-2-yl methyl sulfone | LHMDS, THF, -78 °C | 75 | 85:15 (E) | [9] |
This table is a representative summary based on literature data and is intended for comparative purposes.
The data clearly illustrates the Peterson olefination's capacity for high stereoselectivity towards both E and Z isomers, contingent on the specific reagents and conditions employed. In contrast, the Julia-Kocienski olefination predominantly yields the E-isomer.
Detailed Experimental Protocols
Representative Peterson Olefination for (Z)-Vinyl Sulfone Synthesis
Materials:
-
(Dimethoxy(methyl)silyl)methyl phenyl sulfone
-
Cyclopentyl methyl ether (CPME), anhydrous
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
Heptanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a solution of (dimethoxy(methyl)silyl)methyl phenyl sulfone (1.1 mmol) in anhydrous CPME (5 mL) at -78 °C under an argon atmosphere, add n-BuLi (1.1 mmol) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of heptanal (1.0 mmol) in anhydrous CPME (2 mL) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-vinyl sulfone.
Representative Julia-Kocienski Olefination for (E)-Vinyl Sulfone Synthesis
Materials:
-
1-Phenyl-1H-tetrazol-5-yl methyl sulfone
-
1,2-Dimethoxyethane (DME), anhydrous
-
Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M in THF
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a solution of 1-phenyl-1H-tetrazol-5-yl methyl sulfone (1.2 mmol) and benzaldehyde (1.0 mmol) in anhydrous DME (10 mL) at -78 °C under an argon atmosphere, add KHMDS (1.2 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired (E)-vinyl sulfone.
Conclusion
For the synthesis of vinyl sulfones, the Peterson olefination offers significant advantages over the Julia-Kocienski olefination, primarily in its unparalleled stereochemical flexibility. The ability to access both E and Z isomers with high selectivity by simply altering the elimination conditions provides a level of control that is not readily achievable with the Julia-Kocienski protocol. Furthermore, the generation of volatile and easily removable byproducts simplifies product purification. While the Julia-Kocienski olefination remains a valuable and widely used method for alkene synthesis, particularly when the E-isomer is the desired product, the Peterson olefination stands out as a more versatile and often superior choice for the strategic and stereocontrolled synthesis of vinyl sulfones. This makes it an indispensable tool for researchers and professionals in the fields of organic synthesis and drug development.
References
-
Organic Chemistry Portal. Peterson Olefination. Available at: [Link]
-
Professor Dave Explains. Peterson Olefination. YouTube. September 7, 2022. Available at: [Link]
-
L.S. College, Muzaffarpur. Peterson olefination. March 20, 2021. Available at: [Link]
-
Wikipedia. Peterson olefination. Available at: [Link]
-
Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. Available at: [Link]
-
PubMed. Synthesis of Polysubstituted Vinyl Sulfones by Direct C-S Cross-Coupling. February 6, 2025. Available at: [Link]
-
NROChemistry. Peterson Olefination. Available at: [Link]
-
MDPI. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. June 7, 2024. Available at: [Link]
-
Preprints.org. Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations. May 13, 2024. Available at: [Link]
-
National Institutes of Health. Synthesis of Fluoroolefins via Julia-Kocienski Olefination. Available at: [Link]
-
Enlighten Theses. Development and Application of the One-pot Julia Olefination. Available at: [Link]
-
Organic Reactions. The Julia–Kocienski Olefination. Available at: [Link]
-
ChemRxiv. Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. Available at: [Link]
Sources
- 1. Peterson olefination - Wikipedia [en.wikipedia.org]
- 2. Peterson Olefination | NROChemistry [nrochemistry.com]
- 3. Peterson Olefination [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organicreactions.org [organicreactions.org]
- 11. theses.gla.ac.uk [theses.gla.ac.uk]
- 12. chemrxiv.org [chemrxiv.org]
Triphenyl(tosylmethyl)silane vs. Trimethyl(tosylmethyl)silane: A Comparative Reactivity Guide
Executive Summary
Trimethyl(tosylmethyl)silane (Me₃SiCH₂Ts) and Triphenyl(tosylmethyl)silane (Ph₃SiCH₂Ts) are specialized reagents used primarily for the synthesis of vinyl sulfones via Peterson olefination .
-
Select Me₃SiCH₂Ts for standard applications requiring high atom economy, rapid reactivity with sterically hindered electrophiles, and facile removal of volatile silicon byproducts.
-
Select Ph₃SiCH₂Ts when handling requires a crystalline, non-volatile solid, or when enhanced stereocontrol (diastereoselectivity) is required during the initial aldol-like addition step due to the bulky triphenylsilyl group.
Mechanistic Underpinnings & Reactivity Profile[1]
Both reagents function as silicon-based Julia-Lythgoe alternatives . They provide a nucleophilic source of the sulfonyl-stabilized carbanion, which attacks carbonyls to form alkenes (vinyl sulfones). The core difference lies in the silyl group's influence on the reaction pathway.
The Peterson Olefination Pathway
The reaction proceeds in two distinct stages:
-
Addition: The
-lithio species attacks the aldehyde/ketone to form a -hydroxysilane. -
Elimination: Under basic or acidic conditions, the intermediate eliminates silanol to generate the alkene.
Comparative Reactivity Matrix
| Feature | Trimethyl(tosylmethyl)silane (Me₃Si) | Triphenyl(tosylmethyl)silane (Ph₃Si) | Impact on Protocol |
| Steric Bulk | Low (Cone angle ~118°) | High (Cone angle ~145°) | Me₃Si reacts faster with bulky ketones. Ph₃Si offers better diastereocontrol. |
| Electronic Effect | Strong | Weaker | Ph₃Si stabilizes the |
| Physical State | Liquid / Low-melting solid | Crystalline Solid | Ph₃Si is easier to weigh and purify by recrystallization; Me₃Si requires distillation. |
| Byproduct | Me₃SiOH (Volatile/Oil) | Ph₃SiOH (Solid) | Me₃Si byproducts are often removed by evaporation; Ph₃Si byproducts require filtration/chromatography. |
Stereochemical Control
The bulky triphenylsilyl group exerts significant steric pressure during the initial nucleophilic attack.
-
Me₃Si-: Often produces mixtures of syn and anti
-hydroxysilanes, leading to E/Z mixtures unless specific elimination conditions are strictly controlled. -
Ph₃Si-: The bulk favors the formation of the anti-betaine/hydroxysilane intermediate (Felkin-Anh control), which can be leveraged to access specific alkene geometries depending on the elimination condition (Acidic vs. Basic).
Visualizing the Mechanism (Graphviz)
The following diagram illustrates the divergent elimination pathways dictating the stereochemistry of the final vinyl sulfone.
Caption: Divergent mechanistic pathways in Peterson Olefination. The choice of elimination condition (Acid vs. Base) determines the final alkene geometry.
Experimental Protocols
Standard Synthesis of Vinyl Sulfones (Using Me₃SiCH₂Ts)
Best for: Routine synthesis, high throughput, simple substrates.
Reagents:
-
Trimethyl(tosylmethyl)silane (1.1 equiv)
-
n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Aldehyde (1.0 equiv)
-
Solvent: THF (Anhydrous)
Protocol:
-
Deprotonation: Cool a solution of Me₃SiCH₂Ts in THF to -78 °C under argon. Add n-BuLi dropwise. Stir for 30 min. The solution typically turns pale yellow (formation of the
-sulfonyl carbanion). -
Addition: Add the aldehyde (dissolved in THF) slowly to the cold solution.
-
Warming: Allow the mixture to warm to 0 °C over 1 hour.
-
Elimination (Spontaneous/Basic): Often, the Me₃Si group eliminates spontaneously upon warming. If not, quench with sat. NH₄Cl (which may induce elimination) or add a catalytic amount of t-BuOK if the intermediate is stable.
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.
-
Purification: Flash chromatography. (Note: Me₃SiOH byproduct is volatile and easily removed).
Stereocontrolled Synthesis (Using Ph₃SiCH₂Ts)
Best for: Complex substrates, solid-state handling, maximizing E-selectivity.
Reagents:
-
Triphenyl(tosylmethyl)silane (1.1 equiv)
-
LDA (Lithium Diisopropylamide) or n-BuLi
-
Aldehyde
-
Elimination Agent: Acetyl Chloride (for acid elimination) or KH (for base elimination).
Protocol:
-
Reagent Prep: Ph₃SiCH₂Ts is a solid. Weigh it in air and transfer to the flask. Dissolve in THF and cool to -78 °C.
-
Deprotonation: Add base (n-BuLi or LDA) dropwise. The bulky Ph₃Si group may require slightly longer deprotonation times (45-60 min).
-
Addition: Add the electrophile. Stir at -78 °C for 2 hours to maximize kinetic stereocontrol (favoring the anti-adduct due to Ph₃ steric bulk).
-
Isolation of Intermediate (Optional): Unlike the Me₃ variant, the Ph₃-substituted
-hydroxysilane is often stable enough to be isolated. -
Directed Elimination:
-
For E-Alkene: Treat the crude intermediate with catalytic acid (e.g., H₂SO₄ in THF) to induce anti-elimination.
-
For Z-Alkene: Treat with KH in THF to induce syn-elimination (via a pentacoordinate silicate intermediate).
-
Decision Guide: Which Reagent to Choose?
| Scenario | Recommended Reagent | Reasoning |
| Substrate is a hindered ketone | Me₃SiCH₂Ts | The smaller trimethyl group allows for easier nucleophilic attack on the crowded carbonyl center. |
| Product requires high E-selectivity | Ph₃SiCH₂Ts | The bulky phenyl groups enhance Felkin-Anh control during addition, setting up the stereochemistry for controlled elimination. |
| Scale-up (>10g) | Me₃SiCH₂Ts | Lower molecular weight (better atom economy) and cheaper starting materials. |
| Exploratory MedChem | Ph₃SiCH₂Ts | Easier to handle (weighable solid), stable on the benchtop, and allows isolation of intermediates for mechanistic verification. |
References
-
Peterson, D. J. "Carbonyl olefination reaction using silyl-substituted organometallics." Journal of Organic Chemistry, 1968. Link
-
Ager, D. J. "The Peterson Reaction." Organic Reactions, 1990. Link
-
Simpkins, N. S. "The Chemistry of Vinyl Sulfones." Tetrahedron, 1990. (Review of vinyl sulfone synthesis including silyl reagents). Link
-
BenchChem. "Triphenyl(tosylmethyl)silane Product Guide." BenchChem Database, 2024. Link
Spectroscopic Identification of Beta-Hydroxysilane Intermediates: A Comparative Analytical Guide
Executive Summary
In the landscape of olefin synthesis, the Peterson Olefination stands out for its stereodivergence.[1][2][3] Unlike the Wittig reaction, which dictates geometry largely through reagent design, the Peterson reaction allows researchers to access either
Consequently, the identification and stereochemical assignment of the
Part 1: Mechanistic Context & The Stereochemical Pivot
To understand what we are analyzing, we must understand why it matters. The geometry of the final alkene depends entirely on the diastereomeric purity of the
The Peterson Elimination Pathways[1][2][3][4]
-
Acidic Conditions (Anti-Elimination): Proceeds via an E2-type mechanism where the C-Si and C-O bonds align anti-periplanar.
-
Basic Conditions (Syn-Elimination): Proceeds via a pentacoordinate silicate or a 4-membered siloxetane ring, requiring syn-coplanarity.
Figure 1: The stereodivergent nature of the Peterson Olefination.[1][4] The same intermediate yields different isomers based on the elimination trigger.
Part 2: Comparative Analysis of Analytical Methods
This section evaluates the three primary methods for characterizing
Method A: NMR Spectroscopy (The Gold Standard)
Nuclear Magnetic Resonance (NMR) is the most robust tool for solution-state analysis, offering the only reliable method to determine diastereomeric ratios (
-
Primary Indicator (
H NMR): The key markers are the vicinal coupling constants ( ) between the proton on the carbinol carbon (CH-OH) and the proton on the silyl-bearing carbon (CH-Si).-
Application: While acyclic systems have conformational flexibility that averages
values, anti isomers generally display larger coupling constants ( Hz) compared to syn isomers ( Hz) in conformationally locked systems or dominant rotamers.
-
-
Secondary Indicator (
Si NMR): Silicon-29 NMR provides a direct probe of the silicon environment.-
Shift Range:
-hydroxysilanes typically show shifts between -10 and +10 ppm (relative to TMS). -
Utility: Highly sensitive to the electronic environment of the
-position. It confirms the integrity of the C-Si bond, distinguishing the intermediate from the eliminated product (silanol/disiloxane) or silyl ether byproducts.
-
Method B: Infrared Spectroscopy (The Rapid Screen)
IR is less informative for stereochemistry but essential for functional group verification. It is the best "triage" tool during reaction monitoring.
-
Key Signals:
-
O-H Stretch: Broad band at 3400–3600 cm⁻¹ . Absence of this band suggests premature elimination or silyl migration (Brook rearrangement).
-
C-Si Vibrations: Sharp, intense bands at 1250 cm⁻¹ and 830–860 cm⁻¹ (characteristic of trimethylsilyl groups).
-
-
Limitation: Cannot distinguish between syn and anti diastereomers.
Method C: X-Ray Crystallography (The Absolute Truth)
If the intermediate is solid and stable, this is the definitive method for absolute stereochemical assignment.
-
Pros: Unambiguous determination of relative and absolute configuration.
-
Cons: Most
-hydroxysilanes are oils or unstable solids that undergo elimination upon crystallization attempts. High failure rate for this specific intermediate class.
Summary Data Table: Method Comparison
| Feature | NMR ( | IR Spectroscopy | X-Ray Crystallography |
| Primary Utility | Diastereomeric Ratio ( | Functional Group Check | Absolute Configuration |
| Sample State | Solution (CDCl | Neat / Solution | Solid Crystal |
| Stereo Resolution | High (via | None | Perfect |
| Destructive? | No | No | No |
| Throughput | Medium (10-30 mins) | High (<5 mins) | Low (Days/Weeks) |
| Key Limitation | Rotational averaging can obscure | No stereochemical data | Requires stable crystals |
Part 3: Experimental Protocol for Isolation
Warning:
The "Magnesium Brake" Protocol
To successfully isolate the intermediate, we utilize the "Magnesium Brake" effect. Magnesium alkoxides (formed via Grignard reagents) are significantly more stable than Lithium alkoxides due to the stronger O-Mg bond, preventing premature elimination.
Step-by-Step Methodology
-
Preparation: Flame-dry a 2-neck round bottom flask and purge with Argon.
-
Reagent Choice: Use an
-silyl Grignard reagent (e.g., ) rather than the Lithium species if isolation is the goal. -
Addition: Cool the carbonyl substrate (ketone/aldehyde) to -78°C in anhydrous THF. Add the silyl Grignard dropwise.
-
The Critical Quench:
-
Do NOT use acidic water. Acid catalyzes anti-elimination immediately.
-
Protocol: Quench at low temperature with saturated aqueous NH
Cl or phosphate buffer (pH 7). This protonates the alkoxide to the alcohol without triggering acid-catalyzed elimination.
-
-
Extraction: Rapidly extract with diethyl ether. Keep the organic phase cold.
-
Concentration: Evaporate solvent under high vacuum at < 25°C . Do not heat.
-
Analysis: Immediately dissolve the crude oil in
(Benzene-d6) for NMR. Chloroform ( ) is often acidic enough to trigger decomposition over time; neutralize with basic alumina if necessary.
Figure 2: Workflow for the isolation and characterization of labile
Part 4: Troubleshooting & Validation (Self-Correcting Systems)
When analyzing your data, use these checks to validate that you have the intermediate and not the product or a byproduct.
-
The "Disappearing Proton" Test:
-
Run a standard
H NMR. -
Add a drop of
to the NMR tube and shake. -
Result: The signal assigned to the -OH group (usually broad singlet,
2.0-4.0 ppm) should disappear or diminish significantly. If it remains, you likely have a silyl ether (Brook rearrangement product).
-
-
The Alkene Check (IR/NMR):
-
Check the proton region
5.0–7.0 ppm. Significant signals here indicate premature elimination. -
Check IR for C=C stretch (
1650 cm⁻¹). Strong presence indicates the isolation failed.
-
-
Stereochemical Verification (NOE):
-
If
-coupling is ambiguous (common in flexible chains), perform a 1D-NOESY experiment. Irradiate the carbinol proton ( ). -
Syn-isomer: Strong NOE enhancement of the silyl-group protons or the proton on the
-carbon ( ) if the conformation allows. -
Anti-isomer: Distinct spatial arrangement often leads to different NOE patterns, though this requires careful conformational analysis (molecular modeling support is recommended).
-
References
-
Peterson, D. J. (1968). Carbonyl olefination reaction using silyl-substituted organometallic compounds. The Journal of Organic Chemistry, 33(2), 780–784.
-
Hudrlik, P. F., & Hudrlik, A. M. (1990). Peterson Olefination.[1][2][3][4][5][6][7] Organic Reactions, 38,[3] 1.
-
Ager, D. J. (1984).[3] The Peterson Olefination Reaction.[1][2][3][4][5][6][7] Synthesis, 1984(05), 384-398.
-
Chan, T. H. (1977).[3] Alkene synthesis via beta-functionalized organosilicon compounds.[1][2][3][4][6] Accounts of Chemical Research, 10(12), 442–448.
-
Organic Chemistry Portal. Peterson Olefination Mechanism and Applications.
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. Peterson Olefination [organic-chemistry.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Peterson olefination - Wikipedia [en.wikipedia.org]
- 7. Tandem Peterson olefination and chemoselective asymmetric hydrogenation of β-hydroxy silanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Crystallographic Landscapes of Triphenylsilane Derivatives
For researchers, scientists, and professionals in drug development, a profound understanding of the three-dimensional structure of molecules is paramount. Crystallographic data provides the definitive blueprint of a molecule's spatial arrangement, influencing its physical properties, reactivity, and biological interactions. This guide delves into the crystallographic features of derivatives of triphenylsilane, a scaffold of significant interest in medicinal chemistry and materials science. While the crystallographic data for Triphenyl(tosylmethyl)silane itself is not publicly available, this guide will provide a comparative analysis of structurally related triphenylsilane and silylmethyl derivatives, offering valuable insights into the conformational preferences and packing motifs of this class of compounds.
The triphenylsilyl group (Ph₃Si) is a sterically demanding and chemically robust moiety that imparts unique properties to organic molecules. The tosylmethyl group, in turn, is a versatile functional handle. The combination of these two groups in Triphenyl(tosylmethyl)silane creates a molecule with a rich potential for synthetic transformations and tailored applications. Understanding its solid-state structure, and that of its derivatives, is crucial for rational design and development.
The Structural Influence of the Triphenylsilyl Moiety: A Comparative Crystallographic Analysis
The triphenylsilyl group, with its three phenyl rings, dominates the steric and electronic environment of the central silicon atom. The orientation of these phenyl rings and the resulting molecular packing in the crystalline state are of fundamental interest. By examining the crystal structures of related compounds, we can infer the likely structural characteristics of Triphenyl(tosylmethyl)silane and its derivatives.
A pertinent point of comparison is Triphenylsilanol (Ph₃SiOH) . Single crystal X-ray diffraction of triphenylsilanol grown from a toluene solution revealed its crystallization in the triclinic space group P-1.[1] The structure consists of eight molecules in the asymmetric unit, which form two distinct tetrameric units through hydrogen bonding between the hydroxyl groups.[1] This propensity for self-assembly via hydrogen bonding is a key feature that would be absent in Triphenyl(tosylmethyl)silane, where the hydroxyl group is replaced by a tosylmethyl group.
Another relevant structure is Tetraphenylsilane (Ph₄Si) . This highly symmetric molecule crystallizes in the tetragonal space group P42₁c.[2] The isomorphism observed among the tetraphenyl derivatives of Group 14 elements (C, Si, Ge, Sn, Pb) highlights the dominant role of the phenyl groups in dictating the crystal packing.[2]
The introduction of a functionalized methyl group, as in the target molecule, is exemplified by compounds like trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane . This compound, synthesized as a new ligand for transition-metal coordination, crystallizes in the centrosymmetric space group C2/c.[3]
A summary of the crystallographic data for these comparative compounds is presented in Table 1.
| Compound | Formula | Crystal System | Space Group | Key Features | Reference |
| Triphenylsilanol | C₁₈H₁₆OSi | Triclinic | P-1 | Tetrameric units via O-H···O hydrogen bonds. | [1] |
| Tetraphenylsilane | C₂₄H₂₀Si | Tetragonal | P42₁c | Isomorphous with other tetraphenyl Group 14 compounds. | [2] |
| Trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane | C₂₆H₃₂OS₃Si | Monoclinic | C2/c | Centrosymmetric space group. | [3] |
Experimental Protocols: From Synthesis to Crystal Structure Determination
The successful acquisition of crystallographic data hinges on the synthesis of high-quality single crystals. This section outlines a general workflow for the synthesis and crystallographic analysis of triphenylsilane derivatives, drawing upon established methodologies.
Synthesis of Triphenylsilane Derivatives
The synthesis of functionalized triphenylsilanes often involves the reaction of a triphenylsilyl halide with a suitable nucleophile. For instance, the synthesis of (chloromethyl)(triphenyl)silane, a precursor for various derivatives, can be achieved through established routes. The general workflow is depicted in the diagram below.
Caption: General workflow for the synthesis and crystallographic analysis of triphenylsilane derivatives.
A representative synthetic procedure for a silylated thioether ligand, trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane, involves the reaction of a silylated intermediate with sodium thiophenolate.[4] The reaction is carried out in DMF and can be accelerated using microwave irradiation.[4]
Step-by-Step Synthesis Protocol (Example):
-
Preparation of the Silylated Intermediate: A solution of the starting alcohol is treated with methyllithium at low temperature, followed by the addition of chlorotrimethylsilane.[4]
-
Thiolation Reaction: The silylated intermediate is then reacted with a solution of sodium thiophenolate in DMF.[4]
-
Microwave-Assisted Synthesis: The reaction mixture is irradiated with microwaves to drive the reaction to completion.[4]
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified, for example, by fractional distillation.[4]
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent, such as diethyl ether at low temperatures.[4]
X-ray Crystallography
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
The process involves mounting a single crystal on a goniometer and exposing it to a monochromatic X-ray beam. The diffraction pattern is collected on a detector, and the resulting data is processed to determine the unit cell parameters and space group. The structure is then solved using methods such as direct methods or Patterson synthesis and refined to obtain the final atomic coordinates and molecular geometry. The final structural information is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).
Performance in Context: The Utility of Crystallographic Data
The crystallographic data of Triphenyl(tosylmethyl)silane derivatives and their analogues is not merely an academic curiosity. It provides a foundation for understanding and predicting the behavior of these compounds in various applications.
-
Drug Development: In medicinal chemistry, the precise knowledge of a molecule's conformation and intermolecular interactions is crucial for understanding its binding to a biological target. The steric bulk of the triphenylsilyl group can be exploited to control the orientation of other functional groups, influencing potency and selectivity.
-
Materials Science: The packing of molecules in the solid state determines material properties such as melting point, solubility, and morphology. For organosilicon compounds, these properties are critical for applications in electronics, polymers, and catalysis.
-
Synthetic Chemistry: The reactivity of a molecule can be influenced by its solid-state conformation. The tosyl group in Triphenyl(tosylmethyl)silane is a good leaving group and can participate in various synthetic transformations. The accessibility of this group, as determined by the crystal structure, can impact reaction kinetics and outcomes.
Conclusion and Future Directions
While the crystal structure of the parent Triphenyl(tosylmethyl)silane remains to be determined, this guide provides a comparative framework for understanding the crystallographic features of related triphenylsilane derivatives. The analysis of compounds such as triphenylsilanol and tetraphenylsilane reveals the significant influence of the triphenylsilyl group on molecular conformation and crystal packing.
Future work should focus on the synthesis and crystallization of Triphenyl(tosylmethyl)silane and a systematic series of its derivatives. This would allow for a direct and comprehensive comparison of the effects of substituent changes on the crystallographic parameters. Such a dataset would be invaluable for researchers in drug discovery and materials science, enabling the rational design of novel molecules with tailored properties. Accessing crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC) is a crucial step in this endeavor.
References
-
ResearchGate. (2025). Synthesis, reactivity and X-ray crystal structure of tris(pentafluorophenyl)silanol (C6F5)3SiOH. Retrieved from [Link]
-
MDPI. (2023). Synthesis, X-ray Structure, Hirshfeld Surface Analysis and Antimicrobial Assessment of Tetranuclear s-Triazine Hydrazine Schiff Base Ligand. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Crystal Structure, DFT, and Anticancer Activity of Some Imine-Type Compounds via Routine Schiff Base Reaction: An Example of Unexpected Cyclization to Oxazine Derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Trimethyl(triphenylmethoxy)silane. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structures, Hirshfeld atom refinements and Hirshfeld surface analyses of tris(4,5-dihydrofuran-2-yl)methylsilane and tris(4,5-dihydrofuran-2-yl)phenylsilane. Retrieved from [Link]
-
PMC. (n.d.). Crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane and Hirshfeld surface analysis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane and Hirshfeld surface analysis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Crystals of para-Quaterphenyl and Its Trimethylsilyl Derivative. I: Growth from Solutions, Structure, and Crystal Chemical Analysis by the Hirschfeld Surface Method. Retrieved from [Link]
-
RSC Publishing. (n.d.). First synthesis, X-ray structure analysis and reactions of alkenyltriphenylbismuthonium salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structures and Hirshfeld surface analyses of bis(4,5-dihydrofuran-2-yl)dimethylsilane and (4,5-dihydrofuran-2-yl)(methyl)diphenylsilane. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and topology analysis of chloridotriphenyl(triphenyl phosphate-κO)tin(IV). Retrieved from [Link]
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ResearchGate. (2023). Crystal structure and Hirshfeld analysis of trans-diiodidobis[(methylsulfanyl)benzene-κS]platinum(II). Retrieved from [Link]
-
Periodica Polytechnica. (n.d.). CRYSTAL STRUCTURE OF TETRAPHENYLSILANE, C24 H20 Si. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Structure-directing role of immobilized polyoxometalates in the synthesis of porphyrinic Zr- based Metal-. Retrieved from [Link]
-
Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]
Sources
Safety Operating Guide
Navigating the Safe Handling of Triphenyl(tosylmethyl)silane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel reagents is the lifeblood of innovation. Triphenyl(tosylmethyl)silane, a versatile building block in organic synthesis, is one such compound. However, its unique structure, combining the reactivity of an organosilane with the properties of a tosylmethyl group, necessitates a thorough understanding of its safe handling, storage, and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.
Immediate Safety and Hazard Assessment
Potential Hazards Based on Analogous Compounds:
-
Organosilane Moiety (Triphenylsilane): Organosilanes can be irritating to the skin, eyes, and respiratory system.[1] Some are flammable and can react with moisture in the air or water to produce flammable or toxic gases.[2] While triphenylsilane itself is a solid, dusts can be irritating.
-
Tosylmethyl Group (p-Toluenesulfonyl Chloride): Compounds containing the tosyl group, such as p-toluenesulfonyl chloride, are known to be skin and eye irritants and can cause respiratory irritation. They can also be moisture-sensitive.
-
Solid Particulate Inhalation: As a solid, Triphenyl(tosylmethyl)silane dust presents an inhalation hazard.
Based on this analysis, it is prudent to treat Triphenyl(tosylmethyl)silane as a compound that is irritating to the skin, eyes, and respiratory tract , and is moisture-sensitive .
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling Triphenyl(tosylmethyl)silane. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves.[3] Double gloving is recommended. | Lab coat | N95 or higher-rated respirator if not handled in a fume hood. |
| In Solution (e.g., reaction setup, workup) | Chemical splash goggles | Nitrile or neoprene gloves.[3] Ensure gloves are compatible with the solvent used. | Chemical-resistant lab coat | Work should be conducted in a certified chemical fume hood. |
| Large-Scale Operations (>10g) | Chemical splash goggles and a face shield | Nitrile or neoprene gloves.[3] Consider thicker, chemical-resistant gloves. | Chemical-resistant apron over a lab coat | Always work in a certified chemical fume hood. |
The Rationale Behind PPE Selection:
-
Eye Protection: The potential for eye irritation from dust or splashes necessitates robust eye protection. Goggles provide a better seal than safety glasses.
-
Hand Protection: Nitrile and neoprene gloves offer good resistance to a range of chemicals.[3] Given the lack of specific permeation data for Triphenyl(tosylmethyl)silane, double gloving provides an additional layer of safety. Always inspect gloves for any signs of degradation before and during use.
-
Body Protection: A lab coat is the minimum requirement to protect against incidental contact. For larger-scale work, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection: Handling the solid material outside of a fume hood can generate airborne dust. An N95 respirator will provide protection against particulate inhalation. All operations involving solutions should be performed in a fume hood to prevent inhalation of potentially harmful vapors or aerosols.
Procedural Guidance: From Receipt to Reaction
A systematic and cautious approach is essential when working with Triphenyl(tosylmethyl)silane.
Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any damage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The container should be tightly sealed to prevent exposure to moisture.
Handling and Weighing (Solid):
-
Controlled Environment: Whenever possible, handle the solid compound in a chemical fume hood or a glove box to minimize dust exposure.
-
Static Discharge: Take precautions to prevent static discharge, which could ignite fine dust particles.
-
Weighing: Use a balance inside a fume hood or a ventilated balance enclosure. If weighing on an open bench, wear appropriate respiratory protection.
Reaction Setup and Workup:
-
Inert Atmosphere: For reactions sensitive to moisture, handle Triphenyl(tosylmethyl)silane under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add solvents slowly and in a controlled manner.
-
Temperature Control: Be mindful of potential exotherms, especially when quenching reactions.
-
Workup: Perform all aqueous workup procedures in a fume hood.
Operational and Disposal Plans
Proper waste management is a critical component of laboratory safety and environmental responsibility.
Spill Management:
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal. For solutions, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All spill cleanup materials should be disposed of as hazardous waste.
Waste Disposal:
-
Segregation: Collect all waste containing Triphenyl(tosylmethyl)silane in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Containerization: Use a robust, sealed container for waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Triphenyl(tosylmethyl)silane".
-
Disposal Route: Dispose of the waste through your institution's hazardous waste management program. Organosilane waste should not be poured down the drain.[1]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of Personal Protective Equipment when working with Triphenyl(tosylmethyl)silane.
Caption: PPE selection flowchart for Triphenyl(tosylmethyl)silane.
References
- Fisher Scientific.
- TCI Chemicals.
- ECHEMI.
- Sylicglobal Textile Auxiliares Supplier. Precautions For Safe Use Of Organosilicon. (2023, November 14).
- Gelest, Inc. How does a Silane Coupling Agent Work?
- Daken Chem. Organosilane | Electronic Chemicals Supplier. (2024, December 14).
- Gelest, Inc. Safety Data Sheet: TRIPHENYLSILANETHIOL. (2016, August 3).
- OSHA. OSHA Glove Selection Chart. (n.d.).
- University of Pennsylvania EHRS.
- Reddit.
- ResearchGate. Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide. (n.d.).
- Wikipedia. Organosilanols. (n.d.).
- Google Patents. Process for controlling the hydrolysis of an organo-silane to form a stable dispersion. (n.d.).
- ResearchGate.
- C.J. Brinker.
- PMC. Classical tosylate/chloride leaving group approach supports a tetrahedral transition state for additions to trigonal carbon. (n.d.).
- TCI Chemicals. SAFETY DATA SHEET: Trimethyl(4-vinylphenyl)silane (stabilized with TBC). (2019, October 24).
- ECHEMI. Trichloro[4-(chloromethyl)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
